10-Undecynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
undec-10-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOUTNMJEFWJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075219 | |
| Record name | 10-Undecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2777-65-3 | |
| Record name | 10-Undecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2777-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Undecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Undecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undec-10-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-UNDECYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F79G7H1WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 10-Undecynoic Acid from Castor Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 10-undecynoic acid, a valuable bifunctional molecule, utilizing castor oil as a renewable feedstock. The process is primarily a two-stage conversion involving the pyrolysis of a castor oil derivative to yield an intermediate, 10-undecenoic acid, which is subsequently converted to the final product, this compound. This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the synthesis pathway and experimental workflows.
Introduction
This compound is a fatty acid derivative of significant interest in various fields, including pharmaceuticals, polymers, and fine chemicals, owing to its terminal alkyne and carboxylic acid functionalities.[1][2] Castor oil, a non-edible vegetable oil, serves as an abundant and sustainable starting material for its synthesis.[1] The primary component of castor oil, ricinoleic acid, is the key precursor for this chemical transformation.
The synthesis route involves two main steps:
-
Pyrolysis: Thermal cracking of ricinoleic acid (or its esters) to produce 10-undecenoic acid (also known as undecylenic acid) and heptanal.[3]
-
Conversion: Transformation of the terminal alkene of 10-undecenoic acid into an alkyne to yield this compound.
This guide will delve into the technical details of each of these stages.
Stage 1: Pyrolysis of Castor Oil Derivatives to 10-Undecenoic Acid
The initial step in the synthesis is the thermal cleavage of ricinoleic acid, the major fatty acid in castor oil (80-90%).[2][4] This can be achieved through the pyrolysis of castor oil directly, or its transesterified form, methyl ricinoleate.[3][5] The pyrolysis reaction cleaves the C11-C12 bond of the ricinoleate molecule to yield methyl 10-undecenoate and heptanal.[6] The methyl ester is then hydrolyzed to 10-undecenoic acid.[3]
This protocol is a synthesized representation based on common practices in the field.[5][6][7]
Materials:
-
Methyl ricinoleate (produced by transesterification of castor oil)
-
Continuous pilot-plant scale pyrolysis reactor
-
Distilled water
Procedure:
-
Prepare a mixture of methyl ricinoleate and 25% distilled water.
-
Set the pyrolysis reactor temperature to the desired level (e.g., 530-575 °C).
-
Introduce the mixture into the reactor at a constant mass flow rate (e.g., 400 g/h).
-
Maintain a specific residence time within the reactor (e.g., 17-32 seconds).
-
The pyrolysis products, primarily methyl undecenoate and heptanal, are collected after condensation.
-
The resulting bio-oil is then subjected to fractional distillation to separate methyl undecenoate from heptanal and other byproducts.
-
The purified methyl undecenoate is then hydrolyzed to 10-undecenoic acid.
The yield of 10-undecenoic acid and heptanal is highly dependent on the pyrolysis conditions, particularly the temperature.
| Starting Material | Pyrolysis Temperature (°C) | Residence Time (s) | 10-Undecenoic Acid Yield (%) | Heptanal Yield (%) | Reference |
| Ricinoleic Acid | 530 | 17-32 | 17.8 | 15.2 | [5] |
| Castor Oil | 530 | 17-32 | 16.5 | - | [5] |
| Castor Oil | 550 | - | 36.0 | 24.8 | [8] |
| Methyl Ester | 530 | 17-32 | - | 20.7 | [5] |
| Methyl Ricinoleate | 562 (Optimal) | - | 47.9 (as methyl ester) | 28.0 | [7] |
Note: Yields can vary based on reactor design and other process parameters.
Stage 2: Conversion of 10-Undecenoic Acid to this compound
The second stage of the synthesis involves the conversion of the terminal double bond of 10-undecenoic acid into a triple bond. This is typically achieved through a two-step process: bromination of the alkene followed by a double dehydrobromination.[9]
The following protocol is based on the procedure described in Organic Syntheses.[9]
Part A: Bromination of 10-Undecenoic Acid
-
Dissolve 50 g (0.271 mole) of 10-undecenoic acid in 210 ml of dry ether in a flask equipped with a stirrer.
-
Cool the solution to below 0°C using an ice bath.
-
Add approximately 15 ml of bromine dropwise with constant stirring, maintaining the temperature below 0°C, until the color of bromine persists.
-
Remove excess bromine by adding a few drops of 10-undecenoic acid until the color disappears.
-
The resulting solution of 10,11-dibromohendecanoic acid in ether is used directly in the next step.
Part B: Dehydrobromination
-
In a 3-liter three-necked flask equipped with a stirrer and a Dry Ice-acetone condenser, prepare sodamide (NaNH2).
-
Introduce 1.5 liters of liquid ammonia into the flask.
-
With stirring, add 1.2–1.5 g of anhydrous ferric chloride as a catalyst.
-
Add 6 g of metallic sodium in portions to convert the iron salt to catalytic iron.
-
After the evolution of hydrogen ceases, add the remainder of the sodium (total of 27.7 g, 1.2 g atoms) in pieces and stir for an additional 30 minutes.
-
Slowly add the ethereal solution of 10,11-dibromohendecanoic acid from Part A to the sodamide suspension.
-
Stir the reaction mixture for 6 hours.
-
After an additional hour of stirring (with the condenser removed), slowly add an excess of solid ammonium chloride (40 g, 0.74 mole) to destroy any remaining sodamide.
-
Allow the ammonia to evaporate overnight.
-
Add 400–500 ml of water to the residue and stir until all solids are dissolved.
-
Acidify the aqueous solution containing the sodium salt of the product with 6N hydrochloric acid.
-
Extract the product with three 200-ml portions of ether.
-
Combine the ethereal extracts, wash with water until the aqueous phase has a pH of 5–6, and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
Fractionally distill the residual oil under vacuum. Collect the fraction boiling at 124–130°C/3 mm.
-
Recrystallize the collected fraction twice from petroleum ether (b.p. 30–60°) to obtain white crystals of this compound.
| Step | Reactants | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |
| Dehydrobromination | 10,11-Dibromohendecanoic Acid | Sodamide in liquid ammonia | This compound | 38-49 | 42.5-43 | [9] |
Conclusion
The synthesis of this compound from castor oil represents a viable and sustainable route to a valuable chemical intermediate. The process, while involving high-temperature pyrolysis and cryogenic conditions for the subsequent conversion, is well-established. The yields are moderate to good, and the starting material is a non-edible, renewable resource. This guide provides the foundational technical information for researchers and professionals looking to explore or optimize this important chemical transformation. Further research may focus on improving the efficiency and environmental footprint of the pyrolysis step and developing alternative, milder methods for the alkyne formation.
References
- 1. Undecylenic acid: a valuable and physiologically active renewable building block from castor oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 6. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 10-Undecynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 10-undecynoic acid, a valuable bifunctional molecule in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals corresponding to the protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~11.0 - 12.0 | Broad Singlet | 1H |
| -CH₂-COOH | 2.35 | Triplet | 2H |
| -C≡CH | 2.18 | Triplet | 2H |
| -C≡CH | 1.94 | Triplet | 1H |
| -CH₂-CH₂-COOH | 1.63 | Quintet | 2H |
| -CH₂-C≡CH | 1.53 | Quintet | 2H |
| -(CH₂)₄- | 1.2-1.4 | Multiplet | 8H |
Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary with concentration and solvent purity.[1][2]
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Chemical Shift (ppm) |
| -COOH | ~180 |
| -C≡CH | ~84 |
| -C≡CH | ~68 |
| -CH₂-COOH | ~34 |
| -(CH₂)n- | ~24-29 |
| -CH₂-C≡CH | ~18 |
Note: The exact chemical shifts of the long alkyl chain carbons can overlap.
The following is a general protocol for acquiring NMR spectra of this compound.[3][4]
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer.[5]
-
For ¹H NMR, a standard single-pulse experiment is used with a spectral width of 0-15 ppm and 16 to 64 scans are averaged.[3]
-
For ¹³C NMR, a proton-decoupled experiment is performed with a spectral width of 0-220 ppm, and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C.[3]
-
A relaxation delay of 1-2 seconds is typically used between scans.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (TMS).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the terminal alkyne groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| ~3300 | -C≡C-H | C-H Stretch | Strong, Sharp |
| 3300-2500 | -COOH | O-H Stretch | Strong, Broad |
| ~2920, ~2850 | -CH₂- | C-H Stretch | Strong |
| ~2120 | -C≡C- | C≡C Stretch | Weak |
| ~1710 | C=O | C=O Stretch | Strong |
| ~1465 | -CH₂- | C-H Bend | Medium |
| ~1285 | C-O | C-O Stretch | Medium |
| ~940 | -COOH | O-H Bend | Medium, Broad |
Note: The broad O-H stretch of the carboxylic acid is a hallmark of its hydrogen-bonded dimer form.[1]
For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be used.[6][7]
-
Sample Preparation (ATR):
-
Sample Preparation (Transmission - Neat Liquid):
-
Data Acquisition:
-
Record a background spectrum of the empty instrument (or clean ATR crystal).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[7]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Electron Ionization (EI) is a common technique for the analysis of small molecules.
| m/z | Proposed Fragment | Relative Intensity |
| 182 | [M]⁺ (Molecular Ion) | Low |
| 165 | [M-OH]⁺ | Moderate |
| 136 | [M-H₂O-C₂H₂]⁺ | Moderate |
| 95 | High | |
| 81 | High | |
| 67 | High | |
| 55 | High | |
| 41 | Very High (Base Peak) |
Note: The molecular ion peak for straight-chain carboxylic acids can be weak or absent in EI-MS. The fragmentation pattern is characterized by cleavage alpha to the carbonyl group and various rearrangements.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of fatty acids like this compound, often after derivatization.
-
Sample Preparation (Derivatization):
-
To improve volatility and chromatographic properties, the carboxylic acid is often converted to its methyl ester (FAME) or trimethylsilyl (TMS) ester.[12][13]
-
For methylation, react this compound with a methylating agent like BF₃-methanol or diazomethane.
-
For silylation, react with a silylating agent like BSTFA.
-
-
Gas Chromatography:
-
Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a polar column for FAMEs).
-
A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C) to elute the compound.[13]
-
-
Mass Spectrometry:
-
The eluent from the GC is introduced into the ion source of the mass spectrometer.
-
For EI, an electron energy of 70 eV is standard.[13]
-
The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. This compound(2777-65-3) 1H NMR [m.chemicalbook.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Undec-10-ynoic acid [webbook.nist.gov]
- 12. 10-Undecenoic acid, TMS derivative [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
Solubility Profile of 10-Undecynoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 10-undecynoic acid in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require detailed information on the handling and application of this compound. The guide includes a summary of available solubility data, a detailed experimental protocol for solubility determination, and an overview of the compound's biological activity, including a visualization of its antifungal mechanism.
Introduction to this compound
This compound is a terminal acetylenic fatty acid with the chemical formula C₁₁H₁₈O₂. Its unique structure, featuring a triple bond at the terminus of an eleven-carbon chain, imparts distinct chemical properties and biological activities. It is a valuable building block in organic synthesis and has garnered interest for its potential applications in pharmacology and materials science. Understanding its solubility in different solvent systems is critical for its effective use in research and development.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications, from reaction chemistry to formulation development. The available data on the solubility of this compound is summarized below. It is important to note that quantitative data for this compound is scarce in publicly available literature. Therefore, data for the closely related compound, 10-undecenoic acid, is also provided for reference, with the structural difference (a terminal double bond instead of a triple bond) clearly noted.
Table 1: Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| 10-Undecenoic Acid | Water | 27.8 mg/mL | Not Specified | Data from a single supplier; contradicts other sources. |
| Water | 0.0737 mg/mL | 30 | [1] | |
| DMSO | 58 mg/mL | Not Specified | ||
| Ethanol | 37 mg/mL | Not Specified | ||
| This compound | Water | Sparingly Soluble | Not Specified | [2] |
| Chloroform | Slightly Soluble | Not Specified | [3] | |
| Ethyl Acetate | Slightly Soluble | Not Specified | [3] |
Disclaimer: The quantitative solubility data for 10-undecenoic acid should be treated with caution due to conflicting reports, particularly regarding its solubility in water. The data for 10-undecenoic acid is provided as an estimate for its acetylenic analog.
Qualitative Solubility Summary:
-
10-Undecenoic Acid: Generally reported to be soluble in alcohols, chloroform, and diethyl ether. It is considered insoluble in water.[1][4]
-
This compound: Described as slightly soluble in chloroform and ethyl acetate.[3]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a fatty acid, such as this compound, in an organic solvent. This method is based on the principle of isothermal saturation followed by quantitative analysis.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle by letting the container stand in the thermostat for at least 2 hours, or by centrifugation.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization upon cooling.
-
Immediately filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
HPLC Method: A reversed-phase C18 column is typically suitable. Detection can be achieved using a UV detector (if the compound has a chromophore) or a more universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
GC Method: The fatty acid may need to be derivatized (e.g., to its methyl ester) prior to analysis to improve volatility and peak shape. A Flame Ionization Detector (FID) is commonly used for quantification.
-
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Biological Activity: Antifungal Mechanism of Action
This compound and its unsaturated analog, 10-undecenoic acid, are known for their antifungal properties.[5][6][7] The primary mechanism of action involves the disruption of the fungal cell membrane's integrity.[5][6] This leads to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[5][6] Additionally, it is believed to interfere with key cellular processes such as the synthesis of ergosterol, a vital component of the fungal cell membrane.[5]
The following diagram illustrates the proposed antifungal mechanism of action.
Caption: Proposed antifungal mechanism of this compound.
Conclusion
This technical guide consolidates the available information on the solubility of this compound. While quantitative data remains limited, the provided qualitative information and data for analogous compounds offer valuable guidance for researchers. The detailed experimental protocol provides a robust framework for determining precise solubility values in specific solvent systems. Furthermore, understanding the antifungal mechanism of this compound can inform its application in the development of new therapeutic agents. Further research is warranted to establish a comprehensive quantitative solubility profile of this versatile fatty acid.
References
- 1. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. This compound CAS#: 2777-65-3 [m.chemicalbook.com]
- 4. 10-ウンデセン酸 puriss., meets analytical specification of Ph. Eur., BP, USP, 98-100.5% | Sigma-Aldrich [sigmaaldrich.com]
- 5. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. What is Undecenoic Acid used for? [synapse.patsnap.com]
10-Undecynoic Acid: A Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: 10-Undecynoic acid (10-UDYA), also commonly known as undecylenic acid, is an unsaturated fatty acid derived from the pyrolysis of ricinoleic acid from castor oil.[1] It has long been recognized for its potent biological activities, particularly its antifungal properties, which have been utilized in over-the-counter topical treatments for skin infections like athlete's foot and ringworm.[2][3][4] Emerging research has further elucidated its efficacy as an antibacterial and anti-biofilm agent, highlighting its potential as a versatile therapeutic compound. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action in various biological systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism 1: Antifungal Activity
The primary and most well-documented activity of this compound is its fungistatic and fungicidal action, particularly against Candida albicans, a major opportunistic human pathogen. The mechanism is multifaceted, targeting key virulence factors and cellular processes.
Inhibition of Fungal Morphogenesis and Biofilm Formation
A critical virulence factor for C. albicans is its ability to switch from a yeast-like form to a filamentous hyphal form, a process essential for tissue invasion and biofilm formation.[5][6] this compound potently inhibits this morphological transition.[2][6][7]
-
Mechanism: At sub-lethal concentrations, 10-UDYA abolishes the yeast-to-hypha transition, which is a crucial initial step for biofilm development.[8][9] This inhibition is observed at concentrations that do not affect the overall growth rate, indicating a specific effect on morphogenesis rather than general toxicity.[6] Studies have shown that at concentrations of 4 mM and above, the transition to the filamentous phase is completely blocked.[5][10]
-
Consequences: By preventing hyphal growth, 10-UDYA effectively inhibits the formation of structured, drug-resistant biofilms.[8] The resulting biofilms are poorly organized and significantly easier to eradicate.[10]
Disruption of Cell Membrane Integrity
Like many fatty acids, 10-UDYA's lipophilic nature allows it to interact with and disrupt the fungal cell membrane.[11]
-
Mechanism: It is proposed that 10-UDYA integrates into the lipid bilayer of the cell membrane, which destabilizes its structure and increases permeability.[11] This leads to the leakage of essential intracellular components, ultimately causing cell death.[3][11] Scanning electron microscopy reveals that treatment with 10-UDYA causes the fungal cell surface to become crumpled and shrunken, with an atrophic appearance, even at low concentrations.[5][12]
-
Related Targets: Some evidence suggests that 10-UDYA may interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, further compromising its integrity.[11] It may also inhibit enzymes involved in lipid metabolism.[1][6]
Downregulation of Virulence-Associated Genes
This compound has been shown to significantly reduce the transcription of genes that encode key virulence factors in C. albicans.
-
Mechanism: Treatment with 10-UDYA leads to the down-regulation of genes encoding hydrolytic enzymes, such as secreted aspartic proteases (SAPs), lipases (LIBs), and phospholipases (PLBs).[5][9][10] These enzymes are crucial for host tissue degradation and nutrient acquisition.
-
Hyphal-Specific Gene Inhibition: The expression of hyphal-specific genes, such as Hyphal Wall Protein 1 (HWP1), is also significantly reduced.[5][8] This provides a molecular basis for the observed inhibition of morphogenesis.
Core Mechanism 2: Antibacterial Activity
This compound also demonstrates significant antibacterial effects, particularly against cariogenic oral streptococci such as Streptococcus mutans and S. sobrinus.[13] Its action targets biofilm formation, adherence, and acid tolerance mechanisms.
Inhibition of Biofilm Formation and Adherence
10-UDYA is a potent inhibitor of bacterial biofilm development and can eradicate pre-existing biofilms.[13][14]
-
Anti-Adherence: The compound effectively inhibits both sucrose-dependent and sucrose-independent adherence of bacteria to surfaces.[13] Due to its lipophilic, "surfactant-like" nature, it is proposed to decrease the hydrophobic interactions between bacteria and surfaces, thereby preventing the initial attachment required for biofilm formation.[13]
-
Biofilm Inhibition: It demonstrates a dose-dependent inhibition of biofilm formation, with complete inhibition observed at its bactericidal concentration.[13][15]
Disruption of Membrane Function and Acid Tolerance
A key mechanism in its antibacterial action is the disruption of the bacterial cell membrane and its associated functions, which are critical for survival in the acidic environment of dental plaque.[13]
-
Membrane Disruption: Similar to its antifungal action, the lipophilic nature of 10-UDYA allows it to cross and incorporate into the bacterial plasma membrane, disrupting its physiological organization.[13]
-
Inhibition of Aciduricity: This membrane disruption impairs the bacteria's acid tolerance response (ATR).[13] 10-UDYA treatment significantly reduces the survival rate of S. mutans at low pH.[13][14]
-
F1F0-ATPase Inhibition: The activity of the membrane-bound F1F0-ATPase, an enzyme crucial for pumping protons out of the cell to maintain a tolerable internal pH, is inhibited by 10-UDYA.[13][14] This inhibition compromises the bacteria's ability to survive acidic conditions.
-
Reduced Acidogenicity: The compound also impairs the acid-producing capability (acidogenicity) of S. mutans, as evidenced by reduced lactic acid levels and a more stable pH in treated cultures.[13]
Other Biological Activities
Beyond its primary antimicrobial roles, this compound has been shown to interfere with other microbial processes and exhibit activity in other biological contexts.
-
Iron Chelation: While not a direct action of 10-UDYA itself, derivatives such as 10-undecanhydroxamic acid have demonstrated strong antimicrobial activity by chelating iron ions, thereby limiting this essential nutrient's availability for microbial growth.[17]
-
Neuroprotective Effects: In non-microbial systems, 10-UDYA has shown neuroprotective effects, including the ability to inhibit Aβ oligomerization, scavenge reactive oxygen species (ROS), and inhibit μ-calpain activity.[16][18]
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data on the antimicrobial and anti-biofilm activity of this compound against key pathogens.
Table 1: Antibacterial Activity against Oral Streptococci (S. mutans & S. sobrinus) [13][14][15]
| Parameter | Definition | Concentration (mg/mL) | Effect |
| MIC | Minimum Inhibitory Concentration | 2.5 | Bacteriostatic |
| MBC | Minimum Bactericidal Concentration | 5.0 | Bactericidal (99.9999% kill after 3h) |
| MBIC₉₀ | Min. Biofilm Inhibitory Conc. (90%) | 2.5 | 90% inhibition of biofilm formation |
| MBIC₁₀₀ | Min. Biofilm Inhibitory Conc. (100%) | 5.0 | Complete inhibition of biofilm formation |
| MBBC | Min. Biofilm Bactericidal Conc. | 5.0 | ~30% reduction in pre-existing biofilm biomass |
| MBEC₅₀ | Min. Biofilm Eradication Conc. (50%) | 7.0 | >50% eradication of pre-existing biofilm |
Table 2: Antifungal Activity against Candida albicans [5][6][8][10]
| Parameter | Concentration | Effect |
| Biofilm Inhibition | > 3 mM | Effective inhibition of biofilm formation |
| Morphogenesis Inhibition | 10 µM | Sevenfold reduction in germ tube formation |
| > 4 mM | Complete abolishment of yeast-to-hypha transition |
Experimental Protocols
This section details the methodologies for key experiments used to determine the mechanism of action of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC/MBC)
-
Objective: To determine the minimum concentration of 10-UDYA that inhibits growth (MIC) or kills (MBC) the target microorganism.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., S. mutans or C. albicans) to a defined concentration (e.g., 0.5–2.5 x 10³ cells/mL for yeast, 0.4–5 x 10⁴ conidia/mL for molds) in a suitable broth medium (e.g., BHI for bacteria, RPMI-1640 for fungi).[19][20]
-
Serial Dilution: Prepare two-fold serial dilutions of 10-UDYA in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for S. mutans, 35°C for C. albicans) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is read as the lowest concentration of 10-UDYA that causes complete visual inhibition of growth.[15]
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate without the drug. After incubation, the MBC is the lowest concentration that resulted in no colony formation.[14][21]
-
Biofilm Inhibition and Eradication Assays
-
Objective: To quantify the effect of 10-UDYA on the formation of new biofilms and the viability of pre-existing biofilms.
-
Methodology:
-
Biofilm Formation (for MBIC): In a 96-well plate, add serial dilutions of 10-UDYA and a standardized microbial inoculum. Incubate for 24-48 hours to allow biofilm formation.
-
Biofilm Eradication (for MBEC/MBBC): First, grow biofilms in a 96-well plate for 24 hours. Then, remove the planktonic cells and add fresh media containing serial dilutions of 10-UDYA to the pre-formed biofilms. Incubate for another 24 hours.[13]
-
Quantification (Crystal Violet): Wash plates to remove non-adherent cells. Stain the remaining biofilm with 0.1% crystal violet. Solubilize the stain (e.g., with ethanol) and measure the absorbance to quantify biofilm biomass.
-
Quantification (Metabolic Activity): Use viability assays like alamarBlue or XTT. Add the reagent to the wells and measure the colorimetric or fluorometric signal, which correlates with metabolic activity.[21]
-
F1F0-ATPase Activity Assay
-
Objective: To measure the effect of 10-UDYA on the proton-pumping activity of F1F0-ATPase in bacteria.
-
Methodology:
-
Cell Preparation: Treat bacterial cells (planktonic or from a biofilm) with varying concentrations of 10-UDYA.
-
Permeabilization: Permeabilize the cells with a detergent like toluene to allow ATP to enter the cell and reach the enzyme.
-
Enzyme Reaction: Initiate the reaction by adding ATP. The F1F0-ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi).
-
Phosphate Quantification: Stop the reaction after a set time and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.
-
Analysis: Compare the amount of Pi released in treated samples to untreated controls. A reduction in Pi indicates inhibition of ATPase activity.[13]
-
References
- 1. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. approvedscience.com [approvedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Undecylenic acid inhibits morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans. | Semantic Scholar [semanticscholar.org]
- 9. yeastinfection.org [yeastinfection.org]
- 10. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is a new anti-adherent agent killing biofilm of oral Streptococcus spp. | PLOS One [journals.plos.org]
- 15. This compound is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Thermal Stability and Decomposition of 10-Undecynoic Acid: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the anticipated thermal stability and decomposition profile of 10-undecynoic acid. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this particular compound. Consequently, this document outlines the expected thermal behavior based on the known chemistry of long-chain carboxylic acids and terminal alkynes, alongside standardized methodologies for its experimental determination.
Theoretical Thermal Profile
This compound, a bifunctional molecule featuring a terminal alkyne and a carboxylic acid, is expected to exhibit a complex thermal decomposition pathway. The stability of the molecule will be influenced by the integrity of both the carbon-carbon triple bond and the carboxylic acid functional group.
Expected Thermal Events:
-
Melting: As a solid at room temperature, this compound will first undergo a phase transition from solid to liquid upon heating. The melting point is a key indicator of purity.
-
Boiling and Evaporation: Following melting, an increase in temperature will lead to the boiling and evaporation of the compound. In an open or vented system, this will register as a mass loss in thermogravimetric analysis.
-
Decomposition: At elevated temperatures, the molecule is expected to decompose. Potential decomposition pathways could include:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety is a common thermal decomposition route for carboxylic acids.
-
Alkyne Reactions: The terminal alkyne is a high-energy functional group. At high temperatures, it may undergo various reactions such as polymerization, cyclization, or cleavage, leading to a variety of smaller volatile molecules and a non-volatile carbonaceous residue.
-
Without experimental data, the precise onset temperature of decomposition and the specific decomposition products remain theoretical.
Quantitative Data Summary
As no specific experimental studies detailing the thermal analysis of this compound were identified, a quantitative data table cannot be provided at this time. The following table is a template that would be populated following experimental analysis as described in the protocols below.
| Thermal Property | Value (°C) | Method |
| Melting Point (Tm) | TBD | DSC |
| Onset of Decomposition (Tonset) | TBD | TGA |
| Temperature at Max Weight Loss | TBD | TGA |
| Residue at End Temperature (%) | TBD | TGA |
TBD: To Be Determined
Recommended Experimental Protocols
To definitively characterize the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound loses mass due to evaporation and decomposition, and to quantify the amount of mass lost.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) from ambient temperature to a final temperature (e.g., 600 °C).
-
A constant heating rate is applied (e.g., 10 °C/min).
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of mass loss and the temperatures of maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to determine the heat flow associated with these events.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC curve (heat flow vs. temperature) will show endothermic peaks for events like melting and exothermic peaks for events like decomposition or polymerization.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the proposed experimental analyses.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While specific experimental data on the thermal stability of this compound is not currently available in the public domain, a theoretical assessment based on its chemical structure allows for the prediction of its general thermal behavior. To obtain precise data, the experimental protocols for TGA and DSC outlined in this guide are recommended. Such studies would provide valuable insights for researchers, scientists, and drug development professionals in understanding the thermal limitations and potential degradation pathways of this compound, which is crucial for its handling, storage, and application in various formulations.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Self-Assembly Properties of 10-Undecynoic Acid on Surfaces
This technical guide provides a comprehensive overview of the self-assembly properties of this compound (also referred to by its common name, undecylenic acid, when the terminal alkyne is a vinyl group) on various surfaces. The formation of well-ordered self-assembled monolayers (SAMs) is critical for applications ranging from surface functionalization and biocompatibilization to the development of novel drug delivery systems and biosensors. This document details the experimental protocols for forming and characterizing these monolayers, presents key quantitative data, and visualizes the underlying processes.
Introduction to this compound Self-Assembly
This compound is a bifunctional molecule featuring a terminal alkyne (or alkene in the case of undecenoic acid) group and a terminal carboxylic acid group. This structure makes it an ideal candidate for forming robust, covalently attached self-assembled monolayers on various substrates. The terminal alkyne/alkene can form a stable bond with hydride-terminated surfaces like silicon, while the carboxylic acid headgroup can be oriented outwards, providing a versatile platform for further chemical modifications, such as the attachment of biomolecules or nanoparticles.
The self-assembly process is typically driven by the chemisorption of the terminal functional group onto the substrate, followed by the organization of the alkyl chains through van der Waals interactions. This results in a densely packed, ordered monolayer. The quality and properties of the resulting SAM are highly dependent on the substrate preparation, deposition conditions, and subsequent characterization methods.
Self-Assembly on Silicon Surfaces
Silicon is a technologically important substrate due to its prevalence in the electronics and biomedical device industries. The formation of 10-undecenoic acid SAMs on hydrogen-terminated silicon (H-Si(111)) has been studied to create functionalized surfaces with minimal oxidation of the underlying silicon.[1]
Mechanism of Attachment
The assembly process on H-Si(111) involves a hydrosilylation reaction where the terminal alkene/alkyne group reacts with the Si-H bond on the surface, forming a stable Si-C covalent bond. This reaction can be initiated thermally or with UV light, although milder, room-temperature methods have also been developed.[2] The carboxylic acid groups of adjacent molecules can interact via hydrogen bonding, contributing to the stability and order of the monolayer.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing high-quality SAMs. The following sections outline the key experimental procedures for substrate preparation, monolayer assembly, and characterization.
Substrate Preparation: Hydrogen-Termination of Si(111)
A pristine, oxide-free, hydrogen-terminated silicon surface is essential for the formation of a high-quality monolayer.
-
Cleaning: P-type Si(111) wafers are cleaned to remove organic and metallic contaminants. A common procedure involves sonication in acetone and methanol, followed by rinsing with deionized water.
-
Oxide Removal and H-Termination: The native silicon dioxide layer is etched away to yield a hydrogen-terminated surface. This is typically achieved by immersing the wafers in a 40% ammonium fluoride (NH₄F) solution for approximately 20 minutes under an argon purge.[1]
-
Drying: After etching, the wafers are rinsed with deionized water and dried under a stream of dry nitrogen. The resulting surface is hydrophobic and should be used immediately for monolayer deposition to prevent re-oxidation.
Self-Assembled Monolayer (SAM) Deposition
-
Solution Preparation: 10-undecenoic acid is purified, often by distillation under reduced pressure.[4] A deposition solution is prepared, which can be the neat undecenoic acid or a solution in a suitable solvent like tetrahydrofuran (THF).[4][5]
-
Immersion: The freshly prepared H-terminated Si(111) wafer is immersed in the 10-undecenoic acid solution.
-
Assembly Conditions: The assembly can be carried out under various conditions. A mild method involves immersing the substrate in neat undecylenic acid containing a catalytic amount (e.g., 0.1 mol %) of a radical initiator like 4-(decanoate)-2,2,6,6-tetramethylpiperidinooxy (TEMPO-C10) at room temperature for 24 hours.[2] Thermal deposition at elevated temperatures (e.g., 150-200 °C) for shorter durations (5-20 minutes) has also been reported.[3]
-
Rinsing: After assembly, the wafer is removed from the solution and rinsed thoroughly with solvents such as acetone, methanol, and water to remove any physisorbed molecules.[4]
Characterization Techniques
A multi-technique approach is necessary to confirm the formation and quality of the SAM.
-
X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition of the surface and verify the covalent attachment. High-resolution scans of the Si(2p), C(1s), and O(1s) regions are particularly informative. A minimal SiOx peak around 102 eV indicates that the silicon surface did not significantly oxidize during assembly.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Often performed in an Attenuated Total Reflection (ATR) mode (HATR-IR). This technique is used to characterize the chemical bonds present and the conformational order of the alkyl chains. Key vibrational modes include C-H stretching (around 2800-3000 cm⁻¹), C=O stretching of the carboxylic acid (around 1710 cm⁻¹), and C=C stretching (if unreacted).[1][3]
-
Atomic Force Microscopy (AFM): Provides topographical information about the monolayer. It can be used to assess surface coverage, morphology, and the presence of islands or defects.[3]
-
Contact Angle Goniometry: Measures the static or dynamic contact angle of a liquid (typically water) on the surface. A high contact angle for a non-polar liquid and a lower contact angle for water on the acid-terminated surface can indicate the successful formation of a hydrophilic SAM.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from the characterization of 10-undecenoic acid SAMs on silicon surfaces.
Table 1: Contact Angle Measurements
Contact angle measurements provide information about the surface energy and wettability.
| Surface Condition | Liquid | Contact Angle (°) | Reference |
| H-Terminated Si(111) | Water | ~83° | [4] |
| 10-Undecenoic Acid SAM | Water | 65-75° | [4] |
Note: The decrease in water contact angle after SAM formation indicates the successful presentation of hydrophilic carboxylic acid groups at the surface.
Table 2: FTIR Spectroscopy Peak Assignments
FTIR spectroscopy identifies the chemical functional groups present on the surface.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance | Reference |
| ~2900-3200 | O-H stretch (broad) | H-bonding in carboxylic acid groups | [3] |
| 2925 / 2854 | νₐ(CH₂) / νₛ(CH₂) | Asymmetric/Symmetric CH₂ stretch | [4] |
| ~1710 | C=O stretch | Carboxylic acid group present | [1] |
| ~1640 | C=C stretch | Terminal alkene (if unreacted) | [3] |
Note: The position of the CH₂ stretching peaks can indicate the degree of conformational order (crystallinity) of the alkyl chains. Well-ordered, all-trans chains typically show peaks at lower wavenumbers (e.g., 2918 and 2850 cm⁻¹).
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data
XPS provides the elemental composition and information on the chemical state of the surface.
| Element (Core Level) | Binding Energy (eV) | Assignment | Significance | Reference |
| Si (2p) | ~99.3 | Bulk Si | Confirms Si substrate | [1] |
| Si (2p) | ~102 | SiOx | Minimal presence indicates low oxidation | [1] |
| C (1s) | ~285 | C-C / C-H | Alkyl chain backbone | [4] |
| C (1s) | ~289 | O=C-O | Carboxylic acid carbon | [4] |
| O (1s) | ~532.5 | C=O / C-O -H | Oxygen in carboxylic acid | [4] |
Self-Assembly on Other Surfaces
While silicon is a primary substrate, the principles of this compound self-assembly can be extended to other materials relevant to drug development and material science.
-
Silver (Ag) Surfaces: Carboxylic acids can form SAMs on silver, typically through the formation of a carboxylate-silver bond. The interaction is strong and can lead to well-ordered monolayers. The bifunctional nature of 10-undecenoic acid allows it to act as a linker, for instance, in controlled-release systems involving silver ions from nanoparticles.[7][8]
-
Gold (Au) Surfaces: While thiols are more common for forming SAMs on gold, carboxylic acids can also adsorb, though the interaction is generally weaker. The assembly is often mediated by the carboxylate group interacting with the gold surface.[9]
-
Metal Oxides (e.g., ZrO₂, TiO₂): The carboxylic acid group of alkanoic acids can form strong coordination bonds with various metal oxide surfaces, leading to robust and ordered monolayers.[10] This is a promising route for the surface modification of metal oxide nanoparticles used in drug delivery and imaging.
Conclusion
The self-assembly of 10-undecenoic acid provides a robust and versatile method for the functionalization of a wide range of surfaces, most notably silicon. The formation of a dense, covalently-bound monolayer with exposed carboxylic acid groups creates a platform for further chemical modification, essential for applications in biosensing, drug delivery, and creating biocompatible interfaces. The successful fabrication of these surfaces relies on meticulous control over experimental conditions and comprehensive characterization using a suite of surface-sensitive techniques. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals aiming to leverage the unique properties of this compound SAMs in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanoscience.com [nanoscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Release of Silver Ions and 10-Undecenoic Acid from Silver Iron-Oxide Nanoparticles Impregnated Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the nature of active sites for formic acid decomposition on gold catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
10-Undecynoic Acid: A Technical Guide to its Antimicrobial and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecynoic acid (10-UDYA), a terminal acetylenic fatty acid, has garnered significant interest for its potent antimicrobial and antifungal activities. This technical guide provides a comprehensive overview of its efficacy, mechanisms of action, and the experimental methodologies used to evaluate its properties. The information is tailored for researchers, scientists, and professionals involved in the development of novel antimicrobial and antifungal therapeutics.
Antimicrobial Properties
This compound has demonstrated significant bactericidal and bacteriostatic effects, particularly against oral pathogens. Its activity extends to both planktonic bacteria and complex biofilm structures.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound against cariogenic Streptococcus species has been quantitatively assessed through various metrics. The data presented below is crucial for understanding its potential as an antibacterial agent.
| Parameter | Organism(s) | Concentration (mg/mL) | Notes |
| Minimum Inhibitory Concentration (MIC) | Streptococcus mutans, Streptococcus sobrinus | 2.5 | Growth inhibition of planktonic bacteria.[1][2] |
| Minimum Bactericidal Concentration (MBC) | Streptococcus mutans, Streptococcus sobrinus | 5.0 | Killing effect on planktonic bacteria.[1][2] |
| Minimum Biofilm Inhibitory Concentration (MBIC90) | Streptococcus mutans, Streptococcus sobrinus | 2.5 | 90% inhibition of biofilm formation.[1][2] |
| Complete Biofilm Inhibition Concentration | Streptococcus mutans, Streptococcus sobrinus | 5.0 | Complete prevention of biofilm formation.[1][2] |
| Minimum Biofilm Biocidal Concentration (MBBC) | Streptococcus mutans, Streptococcus sobrinus | 5.0 | Biocidal concentration towards pre-existing biofilms after 6 hours of treatment.[1][2] |
| Minimum Biofilm Eradication Concentration (MBEC50) | Streptococcus mutans, Streptococcus sobrinus | 7.0 | Eradication of 50% of the pre-existing biofilm.[1][2] |
Antibacterial Mechanism of Action
The primary antibacterial mechanism of this compound is the disruption of the bacterial cell membrane. Its lipophilic nature allows it to traverse the plasma membrane, leading to a decrease in hydrophobic lipid-lipid and lipid-protein interactions. This "surfactant-like" characteristic is believed to be responsible for its antimicrobial effects.[1] Furthermore, it has been observed to suppress acidogenicity and aciduricity in oral streptococci, which are crucial virulence factors for these bacteria.[1][2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 10-Undecynoic Acid Derivatives in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of 10-undecynoic acid derivatives for drug delivery. This document includes experimental protocols for the synthesis of this compound, its derivatization, and conjugation to therapeutic agents. Furthermore, it discusses cellular uptake mechanisms and provides quantitative data where available.
Introduction to this compound in Drug Delivery
This compound is a fatty acid containing a terminal alkyne group, making it a versatile building block for various bioconjugation strategies. Its hydrophobic carbon chain can facilitate the encapsulation of lipophilic drugs, while the terminal alkyne allows for covalent attachment of drugs, targeting ligands, or polymers through reactions like esterification, amidation, and "click chemistry." These derivatives can self-assemble into nanostructures such as micelles or be incorporated into larger drug delivery systems like nanoparticles and liposomes to improve drug solubility, stability, and targeted delivery.
Synthesis of this compound
The synthesis of this compound typically starts from the readily available 10-undecenoic acid. The terminal double bond is first halogenated and then dehydrohalogenated to yield the desired terminal alkyne.
Protocol 1: Synthesis of this compound from 10-Undecenoic Acid
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
10-Undecenoic acid
-
Bromine
-
Dry ether
-
Sodamide (NaNH₂)
-
Liquid ammonia
-
Ferric chloride (anhydrous)
-
Sodium metal
-
Ammonium chloride
-
6N Hydrochloric acid
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
Bromination: Dissolve 10-undecenoic acid (0.271 mole) in dry ether (210 ml) in a flask. Cool the solution to below 0°C and add bromine (approx. 15 ml) dropwise with constant stirring until the bromine color persists. Remove excess bromine by adding a few drops of 10-undecenoic acid.
-
Preparation of Sodamide: In a three-necked flask equipped with a stirrer and a Dry Ice-acetone condenser, add liquid ammonia (1.5 L). Add a catalytic amount of anhydrous ferric chloride (1.2-1.5 g) followed by sodium metal (6 g) to generate catalytic iron. Then, add the remaining sodium metal (total of 1.2 g atoms) in pieces and stir for 30 minutes to form sodamide.
-
Dehydrobromination: Slowly add the ethereal solution of 10,11-dibromohendecanoic acid from step 1 to the sodamide suspension in liquid ammonia. Stir the reaction mixture for 6 hours.
-
Work-up: After stirring, cautiously add an excess of solid ammonium chloride to quench the reaction. Allow the ammonia to evaporate. Add water to dissolve the salts.
-
Extraction and Purification: Acidify the aqueous solution with 6N hydrochloric acid and extract with ether. Wash the combined ethereal extracts with water until the pH is neutral and dry over anhydrous sodium sulfate. Remove the ether by evaporation. The resulting crude product is then purified by fractional distillation and recrystallization from petroleum ether to yield white crystals of this compound.
Synthesis of this compound Derivatives for Drug Conjugation
The carboxylic acid and terminal alkyne groups of this compound are the primary functional handles for derivatization and drug conjugation.
Esterification
Ester bonds are commonly used to link drugs containing hydroxyl groups to this compound. These ester linkages can be designed to be cleavable under physiological conditions, allowing for controlled drug release.
Protocol 2: General Esterification of this compound with a Drug Alcohol
This protocol is a general procedure based on standard esterification methods.
Materials:
-
This compound
-
Drug with a hydroxyl group (e.g., Paclitaxel)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other anhydrous solvent
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.2 eq) and the hydroxyl-containing drug (1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ester conjugate.
Amide Coupling
Amide bonds provide a stable linkage between this compound and drugs containing primary or secondary amine groups.
Protocol 3: General Amide Coupling of this compound with an Amine-Containing Drug
This protocol is based on standard EDC/NHS coupling procedures.[2][3][4]
Materials:
-
This compound
-
Amine-containing drug (e.g., Doxorubicin)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or other suitable solvent
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a base)
Procedure:
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing drug (1 eq) in anhydrous DMF. Add DIPEA if the drug is in a salt form.
-
Add the activated this compound solution dropwise to the drug solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The terminal alkyne of this compound is ideal for "click chemistry," a highly efficient and specific reaction with an azide-modified molecule to form a stable triazole linkage. This allows for the conjugation of drugs, targeting ligands, or polymers that have been pre-functionalized with an azide group.
Protocol 4: General CuAAC Reaction of this compound with an Azide-Modified Molecule
This protocol is based on established click chemistry procedures.[3][5][6][7]
Materials:
-
This compound derivative (e.g., ester or amide)
-
Azide-functionalized molecule (drug, PEG, targeting ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand
-
Solvent (e.g., water/t-butanol mixture, DMF)
Procedure:
-
Dissolve the this compound derivative (1 eq) and the azide-functionalized molecule (1.1 eq) in the chosen solvent system.
-
Prepare a fresh solution of sodium ascorbate (5 eq) in water.
-
Prepare a premixed solution of CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, the product can be purified by appropriate methods such as column chromatography, dialysis (for polymers), or preparative HPLC.
Formulation and Characterization of Drug Delivery Systems
This compound derivatives can be formulated into various nanocarriers. For instance, amphiphilic conjugates of this compound with hydrophilic polymers like polyethylene glycol (PEG) can self-assemble into micelles in aqueous solution, encapsulating hydrophobic drugs within their core.
Workflow for Formulation of Drug-Loaded Micelles:
Caption: Workflow for the formulation of drug-loaded micelles using a this compound-PEG conjugate.
Characterization: The resulting nanoparticles should be characterized for their size, morphology, drug loading capacity, and release kinetics.
-
Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Drug Loading: The amount of encapsulated drug is typically determined by lysing the nanoparticles and quantifying the drug content using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Table 1: Example of Drug Loading in Micellar Systems
| Polymer Micelle System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| PEG-b-Poly(D,L-lactic acid) | Paclitaxel | ~10-20 | - | [8] |
| RNA-based micelles | Paclitaxel | - | - | [9] |
| mPEG-PCL | Methotrexate | 8.8 | 70.2 | [10] |
Note: Data for specific this compound systems is limited in publicly available literature; the table provides examples from similar polymeric micelle systems to give a general idea of expected values.
Drug Release Kinetics: In vitro drug release studies are performed, often at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0-6.5 to simulate the endosomal/lysosomal environment or tumor microenvironment).[7][10][11][12][13][14] The amount of released drug is measured over time.
Cellular Uptake Mechanisms
The cellular uptake of nanoparticles derived from this compound is expected to occur primarily through endocytosis.[15][16] The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry.
Common Endocytic Pathways:
-
Clathrin-Mediated Endocytosis (CME): For nanoparticles typically in the size range of 100-200 nm.
-
Caveolae-Mediated Endocytosis (CvME): For smaller nanoparticles, around 50-80 nm.
-
Macropinocytosis: A less specific pathway for larger particles.
Targeted Drug Delivery:
To enhance uptake by specific cells, such as cancer cells, the surface of the nanoparticles can be functionalized with targeting ligands. Folic acid is a common targeting moiety because the folate receptor is overexpressed on the surface of many cancer cells.[5][17] Conjugating folic acid to the distal end of a PEG chain on a this compound-based nanoparticle can facilitate receptor-mediated endocytosis.
Signaling Pathway for Folate Receptor-Mediated Endocytosis:
Caption: Simplified diagram of folate receptor-mediated endocytosis of a targeted nanoparticle.
Conclusion
This compound is a valuable and versatile platform for the development of novel drug delivery systems. Its dual functionality allows for the creation of a wide range of derivatives capable of forming various nanostructures for encapsulating and delivering therapeutic agents. The ability to easily incorporate targeting moieties through click chemistry further enhances its potential for targeted cancer therapy. Future research should focus on optimizing the synthesis of specific drug conjugates, conducting detailed in vitro and in vivo studies to evaluate their efficacy and safety, and further elucidating the specific cellular pathways involved in their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Folic acid conjugated nanoparticles of mixed lipid monolayer shell and biodegradable polymer core for targeted delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-based micelles: A novel platform for paclitaxel loading and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin delivery performance of superparamagnetic carbon multi-core shell nanoparticles: pH dependence, stability and kinetic insight - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms | MDPI [mdpi.com]
- 16. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Surface Functionalization with 10-Undecynoic Acid: A Guide for Researchers in Biosensing and Drug Development
Application Note
This document provides a comprehensive protocol for the surface functionalization of silicon and gold substrates with 10-undecynoic acid. The terminal alkyne and carboxylic acid functionalities of this molecule make it a versatile linker for the covalent immobilization of biomolecules, nanoparticles, and other moieties of interest in the fields of drug development, biosensing, and materials science. The presented protocols cover substrate preparation, self-assembled monolayer (SAM) formation, and subsequent surface modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" chemistry reaction.
The protocols detailed herein are intended for researchers, scientists, and drug development professionals seeking to create well-defined, functionalized surfaces for a variety of applications, including the fabrication of biosensors, the development of targeted drug delivery systems, and the study of cell-surface interactions.
Data Presentation
Successful surface functionalization is typically verified through a combination of characterization techniques. The following tables summarize expected quantitative data for silicon and gold surfaces before and after functionalization with this compound and subsequent click chemistry.
Table 1: Surface Characterization Data for Functionalized Silicon (Si) Substrates
| Surface Modification Step | Water Contact Angle (Advancing) | Ellipsometric Thickness (Å) |
| Hydrogen-Terminated Si(111) | ~85° | 0 |
| This compound SAM on Si(111) | 65° | 12-15 |
| After CuAAC with Azide-PEG | 45-55° | 25-35 |
Table 2: Surface Characterization Data for Functionalized Gold (Au) Substrates
| Surface Modification Step | Water Contact Angle (Advancing) | Ellipsometric Thickness (Å) |
| Clean Gold | <10° | 0 |
| This compound SAM on Gold | 70-80° | 10-14 |
| After CuAAC with Azide-DNA | 50-60° | 30-50 |
Experimental Protocols
Protocol 1: Functionalization of Silicon (Si) Wafers with this compound
This protocol describes the formation of a self-assembled monolayer of this compound on a silicon substrate. The process begins with the generation of a hydrogen-terminated silicon surface, followed by the hydrosilylation of the terminal alkene of a similar molecule, undecylenic acid, which is analogous to the alkyne of this compound for this reaction.
Materials:
-
Silicon (111) wafers
-
40% Ammonium fluoride (NH₄F) solution
-
10-Undecenoic acid (distilled)
-
4-(Decanoate)-2,2,6,6-tetramethylpiperidinooxy (TEMPO-C10) (optional, but recommended for well-ordered monolayers)
-
Hexane, Acetone, Methanol, Dichloromethane (CH₂Cl₂) (all anhydrous/reagent grade)
-
Deionized (DI) water
-
Nitrogen (N₂) gas
-
Schlenk flask
-
Sonicator
Procedure:
-
Substrate Cleaning and H-Termination:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in a 40% NH₄F solution for 20 minutes under a gentle stream of argon or nitrogen. This step etches the native silicon dioxide layer to yield a hydrogen-terminated Si(111) surface.
-
Rinse the wafers thoroughly with DI water and dry them under a stream of N₂ gas.
-
Crucial Step: Immediately transfer the dried, hydrogen-terminated silicon wafers into an inert atmosphere (e.g., a glovebox) to prevent re-oxidation of the surface.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
In a Schlenk flask inside the glovebox, prepare a neat solution of distilled 10-undecenoic acid. For enhanced monolayer ordering, add 0.1 mol% of TEMPO-C10.
-
Immerse the hydrogen-terminated silicon wafers in the 10-undecenoic acid solution.
-
Seal the Schlenk flask and maintain it under a nitrogen atmosphere at room temperature for 24 hours.
-
-
Washing:
-
After 24 hours, remove the wafers from the solution.
-
Rinse the functionalized wafers copiously with hexane, followed by acetone, and then methanol.
-
Sonicate the wafers in dichloromethane (CH₂Cl₂) for 3 minutes. Repeat this sonication step with fresh CH₂Cl₂.
-
Dry the wafers under a stream of N₂ gas.
-
Store the functionalized wafers in a desiccator or under an inert atmosphere.
-
Protocol 2: Functionalization of Gold (Au) Surfaces with this compound
This protocol details the formation of a this compound SAM on a gold surface. This process relies on the strong affinity of the carboxylic acid group for the gold surface.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
10-Undecenoic acid
-
200 proof ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
DI water
-
Nitrogen (N₂) gas
-
Glass or polypropylene containers
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Handle gold substrates with clean tweezers.
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Rinse the substrates thoroughly with DI water and then with ethanol.
-
Dry the substrates under a stream of N₂ gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in 200 proof ethanol.
-
Place the clean, dry gold substrates in a container and immerse them in the this compound solution.
-
To minimize oxygen exposure, reduce the headspace above the solution and backfill the container with N₂ gas. Seal the container.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
-
Washing:
-
Remove the substrates from the solution.
-
Rinse the functionalized substrates with ethanol for 10-15 seconds.
-
Place the substrates in a container with fresh ethanol and sonicate for 1-3 minutes.
-
Remove the substrates and rinse again with ethanol for 10-15 seconds.
-
Dry the functionalized gold substrates under a stream of N₂ gas.
-
Store the substrates in a clean, dry environment, preferably under an inert atmosphere.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on this compound Functionalized Surfaces
This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-terminated surface prepared in the previous protocols.
Materials:
-
This compound functionalized substrate (Silicon or Gold)
-
Azide-functionalized molecule of interest (e.g., azide-PEG, azide-biotin, azide-DNA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize the Cu(I) catalyst)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI water
-
Nitrogen (N₂) gas
Procedure:
-
Prepare Reagent Solutions:
-
Molecule Solution: Dissolve the azide-functionalized molecule in PBS to the desired concentration.
-
Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Sodium Ascorbate Solution: Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.
-
Ligand Solution (Optional): Prepare a stock solution of THPTA in DI water.
-
-
Click Reaction:
-
Place the this compound functionalized substrate in a reaction vessel.
-
Add the azide-functionalized molecule solution to cover the surface.
-
To the solution, add the copper sulfate solution to a final concentration of 1 mM.
-
If using a ligand, add it to the mixture at a 5:1 molar ratio to copper.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours under a nitrogen atmosphere.
-
-
Washing and Characterization:
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with DI water and then with an appropriate organic solvent (e.g., ethanol or acetone) to remove unreacted reagents.
-
Dry the surface under a stream of N₂ gas.
-
Characterize the surface using techniques such as XPS (to confirm the presence of nitrogen from the triazole ring) and contact angle measurements (to observe changes in surface hydrophilicity).
-
Mandatory Visualization
Caption: Experimental workflow for surface functionalization.
Caption: Logical pathway for a biosensor application.
Application Notes and Protocols for Self-Assembled Monolayers of 10-Undecynoic Acid on Silicon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) provide a powerful platform for modifying the surface properties of materials with molecular precision. 10-Undecynoic acid, a bifunctional molecule with a terminal alkyne group and a carboxylic acid head group, is an excellent candidate for forming robust, covalently bound SAMs on hydrogen-terminated silicon surfaces. The terminal carboxylic acid group can be readily functionalized, making these SAMs particularly valuable for applications in drug development, biosensing, and fundamental surface science.
This document provides detailed application notes and experimental protocols for the preparation, characterization, and functionalization of this compound SAMs on silicon substrates.
Data Presentation
Table 1: Quantitative Characterization of this compound SAMs on Silicon
| Parameter | Value | Method of Determination | Conditions | Reference |
| Contact Angle (Advancing) | 94° | Goniometry | Room temperature assembly with TEMPO derivative | |
| Monolayer Thickness | ~1.3 nm (Estimated) | Ellipsometry (Typical for similar length alkanes) | N/A | General Knowledge |
| Surface Coverage | High (Qualitative) | X-Ray Photoelectron Spectroscopy (XPS) | Thermal or Photochemical Hydrosilylation | |
| Stability | Stable in apolar solvents | Contact Angle Goniometry | Room temperature assembly | |
| C-Si Bond Formation | Confirmed | X-Ray Photoelectron Spectroscopy (XPS) | Room temperature hydrosilylation |
Experimental Protocols
Protocol 1: Preparation of Hydrogen-Terminated Silicon (Si-H)
This protocol describes the removal of the native oxide layer from silicon wafers to generate a reactive hydrogen-terminated surface, a critical first step for SAM formation.
Materials:
-
Single-side polished Si(111) wafers
-
Ammonium fluoride (NH4F), 40% solution
-
Argon or Nitrogen gas
-
Deionized water
-
Ethanol
-
Acetone
-
Methanol
-
Plastic wafer tweezers
-
Teflon or polypropylene beaker
Procedure:
-
Cleaning:
-
Cut the Si(111) wafer into appropriately sized pieces using a diamond scribe.
-
Clean the silicon shards by sonicating for 5 minutes each in acetone, ethanol, and deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Hydrogen-Termination:
-
Place the cleaned silicon wafers in a Teflon or polypropylene beaker.
-
Immerse the wafers in a 40% NH4F solution for 15-20 minutes under a gentle stream of argon or nitrogen gas. This step etches away the native silicon dioxide layer, leaving a hydrogen-terminated surface.
-
After etching, rinse the wafers copiously with deionized water.
-
Dry the wafers thoroughly with a stream of nitrogen gas.
-
The resulting surface is hydrophobic and should be used immediately for SAM formation to prevent re-oxidation.
-
Protocol 2: Formation of this compound SAM
Two common methods for the formation of this compound SAMs on hydrogen-terminated silicon are thermal hydrosilylation and a milder, room-temperature method.
Method A: Thermal Hydrosilylation
Materials:
-
Hydrogen-terminated Si(111) wafers (from Protocol 1)
-
This compound
-
Anhydrous toluene or mesitylene (in a glovebox)
-
Schlenk flask
-
Hexane, Acetone, Methanol, Dichloromethane for rinsing
-
Sonicator
Procedure:
-
Immediately after preparation, place the hydrogen-terminated silicon wafers in a Schlenk flask.
-
In an inert atmosphere (glovebox), prepare a solution of this compound in anhydrous toluene or mesitylene.
-
Transfer the solution to the Schlenk flask containing the silicon wafers.
-
Heat the reaction mixture at 120-200°C for 2-20 hours under an inert atmosphere.
-
After the reaction, allow the flask to cool to room temperature.
-
Remove the wafers and rinse them sequentially with hexane, acetone, and methanol.
-
Sonicate the wafers for 3-5 minutes in dichloromethane to remove any physisorbed molecules.
-
Dry the functionalized wafers under a stream of nitrogen gas.
Method B: Room-Temperature Assembly with TEMPO Derivative
This method is milder and avoids high temperatures which could be detrimental to sensitive substrates.
Materials:
-
Hydrogen-terminated Si(111) wafers (from Protocol 1)
-
10-Undecenoic acid (undecylenic acid)
-
4-(Decanoate)-2,2,6,6-tetramethylpiperidinooxy (TEMPO-C10) derivative (0.1 mol %)
-
Schlenk flask
-
Hexane, Acetone, Methanol, Dichloromethane for rinsing
-
Sonicator
Procedure:
-
Immediately after preparation, place the hydrogen-terminated silicon wafers in a Schlenk flask.
-
Prepare a solution of neat 10-undecenoic acid containing 0.1 mol % of a TEMPO derivative.
-
Immerse the silicon wafers in this solution at room temperature for 24 hours under a nitrogen atmosphere.
-
After 24 hours, remove the wafers and rinse them copiously with hexane, acetone, and methanol.
-
Sonicate the wafers twice for 3 minutes each in fresh dichloromethane.
-
Dry the wafers under a stream of nitrogen gas.
Protocol 3: Functionalization of Carboxylic Acid-Terminated SAMs for Amine Coupling
The terminal carboxylic acid groups of the SAM can be activated to form amide bonds with amine-containing molecules, such as drugs, peptides, or proteins.
Materials:
-
This compound functionalized silicon wafers (from Protocol 2)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing molecule of interest
-
Phosphate-buffered saline (PBS) or appropriate buffer for the amine-containing molecule
-
Triethylamine (optional, as a base)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a solution of NHS (e.g., 0.1 M) and EDC (e.g., 0.1 M) in anhydrous DMF or DCM.
-
Immerse the this compound functionalized silicon wafer in the activation solution for 1-2 hours at room temperature.
-
Rinse the wafer with the anhydrous solvent (DMF or DCM) to remove excess activating agents.
-
-
Coupling with Amine-Containing Molecules:
-
Prepare a solution of the amine-containing molecule in an appropriate buffer (e.g., PBS for biomolecules).
-
Immediately immerse the activated wafer in the amine solution.
-
Allow the coupling reaction to proceed for 2-12 hours at room temperature or 4°C, depending on the stability of the amine-containing molecule.
-
After the reaction, remove the wafer and rinse it thoroughly with the buffer solution and then with deionized water to remove non-specifically bound molecules.
-
Dry the final functionalized surface under a stream of nitrogen gas.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the formation and functionalization of this compound SAMs on silicon.
Signaling Pathway for Surface Functionalization
Caption: Chemical pathway for the activation and amidation of carboxylic acid-terminated SAMs.
Application Notes and Protocols for the Lipase-Catalyzed Esterification of 10-Undecynoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic esterification of 10-undecynoic acid, a valuable bifunctional molecule with applications in polymer chemistry and as a precursor for pharmaceuticals and fragrances. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis, proceeding under mild reaction conditions and minimizing byproduct formation.
Introduction
This compound is a fatty acid containing a terminal triple bond, which makes it a versatile building block for various chemical modifications, including click chemistry reactions. Its esters are of significant interest for the synthesis of polymers, lubricants, and bioactive compounds. Lipase-catalyzed esterification provides an efficient and environmentally friendly route to these esters. Lipases, such as those from Candida antarctica and Rhizomucor miehei, are highly effective catalysts for this transformation. This document outlines the materials, methods, and expected outcomes for the lipase-catalyzed esterification of this compound.
Data Presentation
The following tables summarize quantitative data on the lipase-catalyzed esterification of this compound and similar unsaturated fatty acids, providing a basis for experimental design and optimization.
Table 1: Lipase Performance in the Esterification of 10-Undecenoic Acid with Complex Alcohols.
| Lipase | Alcohol Substrate | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Immobilized Candida antarctica lipase (CAL) | Oligo-ricinoleic acid | 69 | 170 | ~30 | [1] |
| Immobilized Candida antarctica lipase (CAL) | Polyglycerol polyricinoleate (PGPR) | 68 | Not specified | ~30 | [1] |
| Rhizomucor miehei lipase (RML) / CAL (two-step) | Castor oil / Ricinoleic acid | 67 / 72 | 116 (step 1) | ~10 (of desired structured TAG) | [1] |
Table 2: General Conditions for Novozym 435-Catalyzed Esterification of Fatty Acids.
| Fatty Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Conversion/Yield (%) | Reference |
| Adipic Acid | n-Butanol | Optimized | Optimized | - | >96 | [2] |
| Adipic Acid | iso-Butanol | Optimized | Optimized | - | >96 | [2] |
| Adipic Acid | sec-Butanol | Optimized | Optimized | - | >96 | [2] |
| Perillyl alcohol | Octanoic Acid | 1:1.55 | 30 | Cyclohexane | 95.22 | [3] |
| Free Fatty Acids (from waste oil) | Octanol | Not specified | Not specified | Solvent-free | High | [4] |
Table 3: Effect of Alcohol on Lipase-Catalyzed Esterification.
| Lipase | Fatty Acid | Alcohol | Solvent | Key Finding | Reference |
| Novozym 435 | Adipic Acid | n-butanol, iso-butanol, sec-butanol | - | Extent of esterification is independent of primary and secondary alcohol structure under optimal conditions. | [2] |
| Candida antarctica lipase B | Butyric Acid | Ethanol | Hexane | High conversion rates achievable with short-chain alcohols. | |
| Liquid Lipase | Oleic Acid | Methanol | - | High methanol content can inhibit lipase activity. | [5] |
Experimental Protocols
Protocol 1: Solvent-Free Esterification of this compound with a Polyol
This protocol is adapted from the esterification of 10-undecenoic acid with polyglycerol polyricinoleate (PGPR) using immobilized Candida antarctica lipase (CAL), such as Novozym 435.[1]
Materials:
-
This compound
-
Polyglycerol polyricinoleate (PGPR) or other suitable polyol
-
Immobilized Candida antarctica lipase (e.g., Novozym 435)
-
Reaction vessel (e.g., 20 mL scintillation vial) with magnetic stirrer
-
Heating system with temperature control (e.g., heating block or oil bath)
-
Centrifuge
Procedure:
-
To a 20 mL scintillation vial, add PGPR (e.g., 2.48 g) and this compound (e.g., 0.62 g, 3.4 mmol).
-
Add immobilized Candida antarctica lipase (CAL) at a loading of 5-11% (w/w) of the total substrate mass.
-
Place the vial in a heating block or oil bath set to 68°C.
-
Stir the solvent-free mixture magnetically at 300 rpm.
-
Monitor the reaction progress by taking aliquots periodically for analysis (e.g., by titration to determine the decrease in acid value or by HPLC).
-
Upon completion, stop the reaction by cooling the mixture.
-
Separate the immobilized enzyme from the product by centrifugation. The enzyme can be washed with a suitable solvent (e.g., hexane) and reused.
-
The product can be further purified if necessary.
Protocol 2: General Protocol for Esterification of this compound with a Short-Chain Alcohol in an Organic Solvent
This protocol provides a general method for the esterification of this compound with an alcohol such as ethanol or butanol, using Novozym 435 in an organic solvent.
Materials:
-
This compound
-
Ethanol (or other short-chain alcohol)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane, cyclohexane, or toluene)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction flask with a condenser and magnetic stirrer
-
Heating and stirring apparatus
-
Analytical equipment for monitoring (e.g., GC-FID, HPLC, or titration setup)
Procedure:
-
Set up a reaction flask with a condenser and a magnetic stirrer.
-
Add this compound and the organic solvent to the flask.
-
Add the alcohol. A molar ratio of acid to alcohol of 1:1 to 1:3 is a typical starting point.
-
Add Novozym 435. A typical enzyme loading is 5-10% (w/w) based on the mass of the limiting reactant.
-
Add activated molecular sieves (approximately 10% w/v) to the reaction mixture to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Heat the reaction mixture to a temperature between 40°C and 70°C with constant stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-FID, HPLC, or by titrating the remaining acid content.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the ester if necessary, for example by column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for lipase-catalyzed esterification.
Lipase Catalytic Cycle (Ping-Pong Bi-Bi Mechanism)
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation and Application of 10-Undecynoic Acid-Modified Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation, characterization, and potential applications of 10-undecenoic acid-modified nanoparticles. The protocols and data presented are intended to serve as a guide for researchers in the fields of nanomedicine, drug delivery, and materials science.
Introduction
The functionalization of nanoparticles with bifunctional linkers such as 10-undecenoic acid is a critical step in the development of advanced drug delivery systems and diagnostic tools.[1] 10-undecenoic acid, a fatty acid with a terminal double bond and a carboxylic acid group, offers the versatility to be used as both a reducing agent in nanoparticle synthesis and as a surface ligand.[2][3] Its carboxylic acid moiety can be used for conjugation to various biomolecules, while the terminal alkene can participate in further chemical modifications. This modification can enhance the biocompatibility, stability, and cellular uptake of nanoparticles, making them promising candidates for targeted therapies.
Experimental Protocols
Protocol 1: Surface Functionalization of Pre-synthesized Nanoparticles with 10-Undecenoic Acid
This protocol describes the general procedure for modifying the surface of pre-existing nanoparticles (e.g., iron oxide, silica) with 10-undecenoic acid to introduce a terminal alkyne group for subsequent "click" chemistry reactions or to alter surface properties.
Materials:
-
Pre-synthesized nanoparticles (e.g., silica-coated magnetic iron oxide nanoparticles)
-
10-undecenoic acid
-
A suitable solvent (e.g., ethanol, dimethylformamide)
-
Coupling agents (e.g., EDC/NHS)
-
Reaction vessel
-
Magnetic stirrer/shaker
-
Centrifuge
-
Purified water
Procedure:
-
Nanoparticle Dispersion: Disperse the pre-synthesized nanoparticles in the chosen solvent.
-
Activation of Carboxylic Acid: In a separate container, dissolve 10-undecenoic acid in the same solvent and add coupling agents (e.g., EDC and NHS) to activate the carboxylic acid group.
-
Conjugation: Add the activated 10-undecenoic acid solution to the nanoparticle dispersion.
-
Reaction: Allow the mixture to react for a specified time (e.g., 2-24 hours) at room temperature or a slightly elevated temperature with continuous stirring or shaking.
-
Washing: After the reaction, wash the nanoparticles multiple times to remove unreacted 10-undecenoic acid and by-products. This can be achieved by centrifugation and resuspension in a fresh solvent or purified water. For magnetic nanoparticles, a magnetic separator can be used.
-
Final Dispersion: Resuspend the purified 10-undecenoic acid-modified nanoparticles in the desired buffer or solvent for storage and further use.
Protocol 2: Synthesis of Osmium Nanoparticles using 10-Undecenoic Acid as a Reducing Agent
This protocol is adapted from a method for recovering osmium as membrane-supported nanoparticles, where 10-undecenoic acid acts as the reducing agent.[2][3][4]
Materials:
-
Osmium tetroxide (OsO₄) solution in t-butanol
-
10-undecenoic acid solution in a suitable alcohol (e.g., i-propanol, t-butanol, or n-decanol)
-
Polymeric support (e.g., polypropylene hollow fiber membrane)
-
Permeation module or a similar reaction setup
-
Pumps for solution delivery
Procedure:
-
Setup Preparation: Place the polymeric support within the permeation module.
-
Reagent Circulation: Pump the OsO₄ solution to one side of the membrane and the 10-undecenoic acid solution to the other side.[2]
-
In Situ Reduction: The reduction of osmium tetroxide by 10-undecenoic acid occurs at the interface, leading to the formation of osmium nanoparticles directly on the polymeric support.[2][3]
-
Washing: After the reaction is complete, the resulting composite membrane with osmium nanoparticles is washed to remove any unreacted precursors.
-
Characterization: The osmium nanoparticle-polymer composite membrane can then be characterized using various techniques.
Data Presentation
The following tables summarize quantitative data from studies involving nanoparticles modified with or synthesized using undecenoic acid derivatives.
Table 1: Characteristics of Silver-Iron Oxide Nanoparticles Dispersed in 10-Undecenoic Acid Derivatives
| Nanoparticle Sample | Medium Diameter (nm) | Medium Silver Content (%) |
| NP0.55 | Not specified | 0.55 |
| NP1.12 | Not specified | 1.12 |
| NP1.63 | Not specified | 1.63 |
Data adapted from a study on the simultaneous release of silver ions and 10-undecenoic acid from impregnated membranes. The specific diameters were not provided in the excerpt.
Table 2: Physicochemical Properties of Functionalized Silver Nanoparticles
| Nanoparticle Type | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | ζ Potential (mV) |
| Naked AgNPs | Not specified | Not specified | Not specified |
| AgNP-TBA | Not specified | 0.2 - 0.3 | ~ -13 |
| AgNP-MUA (11-mercaptoundecanoic acid) | Not specified | 0.2 - 0.3 | ~ -13 |
Data adapted from a study on the surface functionalization of silver nanoparticles.[5] Note: MUA is a thiol-containing undecanoic acid derivative used for surface functionalization.
Visualizations
Experimental Workflow and Cellular Interaction
The following diagrams illustrate the general workflow for nanoparticle modification and the subsequent cellular uptake mechanisms.
Caption: Experimental workflow for the preparation and application of 10-undecenoic acid-modified nanoparticles.
General Cellular Uptake Mechanisms for Nanoparticles
Nanoparticles can enter cells through various endocytic pathways. The specific mechanism is dependent on the nanoparticle's physicochemical properties such as size, shape, and surface chemistry.[6]
Caption: Major endocytic pathways for nanoparticle cellular uptake.
Potential Downstream Signaling of Internalized Nanoparticles
While specific signaling pathways for 10-undecenoic acid-modified nanoparticles are not yet fully elucidated, the internalization of nanoparticles can potentially trigger various cellular responses.
Caption: Potential cellular responses following nanoparticle internalization.
Conclusion
The modification of nanoparticles with 10-undecenoic acid presents a versatile strategy for developing advanced nanomaterials for biomedical applications. The protocols and data provided herein offer a foundation for researchers to design and synthesize their own functionalized nanoparticles. Further research is warranted to fully understand the specific cellular interactions and downstream effects of these promising nanomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Osmium Recovery as Membrane Nanomaterials through 10–Undecenoic Acid Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 10-Undecynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 10-Undecynoic acid in various matrices. The methods described include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These notes are intended to guide researchers in selecting and implementing the most suitable method for their specific analytical needs.
Introduction to this compound Analysis
This compound is a terminal alkyne-containing fatty acid that is of increasing interest in biochemical research and drug development. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, metabolism research, and quality control. The analytical challenges associated with this compound include its non-volatile nature and lack of a strong chromophore, which often necessitates derivatization for GC-MS analysis or sensitive detection methods for LC-based approaches.
Analytical Methods Overview
Three primary analytical techniques are detailed for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly suited for complex matrices. It requires a derivatization step to increase the volatility of the analyte.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique. The sensitivity for this compound may be limited due to its weak UV absorbance.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, making it a powerful tool for bioanalytical studies.
The selection of the appropriate method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the analytical methods described. It is important to note that while these values are based on validated methods for structurally similar long-chain fatty acids, method-specific validation for this compound is essential for achieving accurate and reliable results.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Typical Performance for a C11 Unsaturated Fatty Acid |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance
| Parameter | Typical Performance for a C11 Unsaturated Fatty Acid |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 - 0.7 µg/mL |
| Limit of Quantification (LOQ) | 1.0 - 2.2 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Performance
| Parameter | Typical Performance for a C11 Unsaturated Fatty Acid |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.5 ng/mL |
| Accuracy (% Recovery) | 92 - 109% |
| Precision (% RSD) | < 10% |
Experimental Protocols and Workflows
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires a derivatization step to convert the carboxylic acid into a more volatile ester. Trimethylsilyl (TMS) esterification is a common and effective method.
Caption: Workflow for GC-MS quantification of this compound.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of a long-chain fatty acid).
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch extraction with chloroform:methanol 2:1, v/v).
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the organic (lower) phase and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (TMS Esterification):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumental Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the TMS-derivatized this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound without derivatization.
Caption: Workflow for HPLC-UV quantification of this compound.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC-UV Instrumental Parameters:
-
HPLC Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.
Caption: Workflow for LC-MS/MS quantification of this compound.
-
Sample Preparation (from Plasma):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for injection.
-
-
LC-MS/MS Instrumental Parameters:
-
LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
Representative Metabolic Pathway
While specific signaling pathways for this compound are not well-defined in the literature, its metabolism is expected to follow the general pathways of long-chain fatty acids. The following diagram illustrates a simplified overview of fatty acid beta-oxidation.
Application of 10-Undecynoic Acid in Biosensor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecynoic acid is a versatile bifunctional molecule increasingly utilized in the development of sensitive and specific biosensors. Its terminal alkyne and carboxylic acid groups provide orthogonal handles for covalent immobilization onto sensor surfaces and subsequent conjugation of biorecognition molecules. This application note details the use of this compound in creating self-assembled monolayers (SAMs) for the fabrication of electrochemical biosensors, outlines protocols for surface functionalization and biomolecule immobilization, and presents representative performance data.
The primary application of this compound in biosensors is the formation of a dense, well-ordered SAM on a transducer surface, typically gold or other noble metals. The carboxylic acid terminus can be used to covalently attach proteins, antibodies, or nucleic acids via amide bond formation, a process often mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Alternatively, the terminal alkyne group offers a powerful route for biomolecule conjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This allows for the highly efficient and specific attachment of azide-modified biomolecules.
Electrochemical impedance spectroscopy (EIS) is a powerful, non-destructive technique commonly employed to characterize the step-by-step fabrication of the biosensor and to transduce the binding event between the immobilized bioreceptor and its target analyte.
Key Applications and Signaling Pathways
This compound-based SAMs provide a robust platform for the development of various biosensor formats, including:
-
Immunosensors: For the detection of disease biomarkers, pathogens, and toxins through the immobilization of specific antibodies.
-
Genosensors: For the detection of specific DNA or RNA sequences through the immobilization of complementary oligonucleotide probes.
-
Enzyme-based Biosensors: For the detection of metabolites through the immobilization of enzymes.
The general signaling pathway for an impedimetric biosensor based on a this compound SAM involves the modulation of the interfacial electron transfer resistance upon analyte binding. The densely packed monolayer acts as a barrier to electron transfer for a redox probe in solution. The binding of the target analyte to the immobilized bioreceptor further perturbs this interface, leading to a measurable change in the impedance spectrum.
Figure 1. Workflow for the fabrication and operation of a this compound-based impedimetric biosensor.
Quantitative Data Summary
The following table summarizes representative performance characteristics of an electrochemical immunosensor utilizing a long-chain carboxylic acid self-assembled monolayer, similar in principle to what can be achieved with this compound. The data is based on an immunosensor for polychlorinated biphenyls (PCBs) using an 11-mercaptoundecanoic acid modified gold electrode.[3]
| Parameter | Value | Method | Analyte |
| Linear Range | 0.011–220 ng/mL | Differential Pulse Voltammetry (DPV) | Polychlorinated Biphenyls (PCBs) |
| Limit of Detection (LOD) | 0.11 ng/mL | Differential Pulse Voltammetry (DPV) | Polychlorinated Biphenyls (PCBs) |
| Stability | 92% of original response after 20 days | Differential Pulse Voltammetry (DPV) | Polychlorinated Biphenyls (PCBs) |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Electrode
This protocol describes the formation of a stable and well-ordered SAM of this compound on a gold electrode surface.
Materials:
-
Gold electrode (e.g., screen-printed or disk electrode)
-
This compound
-
Absolute ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Electrode Cleaning:
-
Thoroughly clean the gold electrode by sonicating in absolute ethanol for 10 minutes, followed by rinsing with DI water.
-
For a more rigorous cleaning, immerse the electrode in Piranha solution for 1-2 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the electrode extensively with DI water and then with absolute ethanol.
-
Dry the electrode under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned and dried gold electrode in the this compound solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
-
After incubation, remove the electrode from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the electrode under a gentle stream of nitrogen gas.
-
The electrode with the this compound SAM is now ready for characterization or further functionalization.
-
Figure 2. Experimental workflow for the formation of a this compound SAM on a gold electrode.
Protocol 2: Covalent Immobilization of Antibodies via EDC/NHS Coupling
This protocol details the activation of the terminal carboxylic acid groups of the this compound SAM and the subsequent covalent immobilization of antibodies.
Materials:
-
This compound functionalized electrode
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0
-
Antibody solution in Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Washing Buffer: PBS with 0.05% Tween 20 (PBST)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the this compound functionalized electrode in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.
-
After activation, rinse the electrode with Activation Buffer to remove excess EDC and NHS.
-
-
Antibody Immobilization:
-
Immediately immerse the activated electrode in the antibody solution (typically 10-100 µg/mL in PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking of Non-specific Binding Sites:
-
After antibody immobilization, rinse the electrode with PBST.
-
Immerse the electrode in Blocking Buffer for 1 hour at room temperature to block any remaining active sites and reduce non-specific binding.
-
Rinse the electrode thoroughly with PBST and then with PBS.
-
The antibody-functionalized electrode is now ready for analyte detection.
-
Figure 3. Protocol for antibody immobilization on a this compound functionalized surface using EDC/NHS chemistry.
Protocol 3: Analyte Detection using Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines the use of EIS to measure the change in interfacial impedance upon analyte binding.
Materials:
-
Antibody-functionalized electrode
-
Potentiostat with EIS capability
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Redox Probe Solution: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS
-
Analyte solutions of varying concentrations in PBS
Procedure:
-
Baseline Measurement:
-
Set up the electrochemical cell with the antibody-functionalized electrode as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Add the Redox Probe Solution to the cell.
-
Perform an EIS measurement over a suitable frequency range (e.g., 100 kHz to 0.1 Hz) at a DC potential corresponding to the formal potential of the redox probe. This will serve as the baseline impedance spectrum.
-
-
Analyte Incubation:
-
Incubate the electrode with the analyte solution for a specific time (e.g., 30-60 minutes) at room temperature.
-
After incubation, rinse the electrode with PBS to remove any unbound analyte.
-
-
Post-binding Measurement:
-
Place the electrode back into the electrochemical cell containing the Redox Probe Solution.
-
Perform an EIS measurement using the same parameters as the baseline measurement.
-
The change in the charge transfer resistance (Rct), determined by fitting the Nyquist plot to an equivalent circuit model, is proportional to the concentration of the bound analyte.
-
-
Data Analysis:
-
Plot the change in Rct (ΔRct = Rct_after_binding - Rct_baseline) against the analyte concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) and the linear dynamic range of the biosensor. The LOD is typically calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve.[4]
-
Figure 4. Workflow for analyte detection using electrochemical impedance spectroscopy.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors [mdpi.com]
- 3. A Novel Label-Free Electrochemical Immunosensor Based on a Self-Assembled Monolayer-Modified Electrode for Polychlorinated Biphenyl (PCB) in Environmental Analysis | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 10-Undecynoic Acid as a Versatile Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecynoic acid is a bifunctional molecule featuring a terminal alkyne group and a carboxylic acid. This unique structure makes it a valuable cross-linking agent in a variety of applications, particularly in the fields of biomaterials, drug delivery, and surface modification. The terminal alkyne allows for highly efficient and specific "click" chemistry reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. The carboxylic acid group provides a handle for initial conjugation to polymers, proteins, or surfaces.
These application notes provide an overview of the use of this compound as a cross-linking agent, including key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Data Presentation
The following tables summarize key quantitative data related to the properties of materials cross-linked using strategies involving terminal alkynes, similar to those in this compound. While specific data for this compound is often embedded within broader studies, these values provide a representative understanding of the impact of triazole-based cross-linking on hydrogel properties.
Table 1: Mechanical Properties of Triazole-Cross-linked Hydrogels [1]
| Polymer System | Cross-linker Type | Cross-linker Content (%) | Storage Modulus (G') (kPa) |
| Poly(acrylamide) (PAAm) | Triazole-based (C4 spacer) | 0.2 | ~4 |
| Poly(acrylamide) (PAAm) | Triazole-based (C4 spacer) | 1.0 | ~23 |
| Poly(N,N-dimethylacrylamide) (PDMAAm) | Triazole-based (C4 spacer) | 0.2 | ~0.1 |
| Poly(N,N-dimethylacrylamide) (PDMAAm) | Triazole-based (C4 spacer) | 1.0 | ~4.9 |
Table 2: Swelling Behavior of Cross-linked Hydrogels [2][3]
| Hydrogel System | Cross-linker Concentration (mol%) | Equilibrium Swelling Ratio (%) |
| Poly(acrylic acid) (PAA) | 0.02 | ~90 |
| Poly(acrylic acid) (PAA) | 0.06 | ~83 |
| Hyaluronic Acid Tyramine (HATA) | 1% (w/v) without cross-linker | High (unstable) |
| Hyaluronic Acid Tyramine (HATA) | 1% (w/v) with photo-cross-linker | Low and stable |
Experimental Protocols
Protocol 1: Functionalization of a Hydroxyl-Containing Polymer with this compound
This protocol describes the esterification of a polymer with hydroxyl groups (e.g., hyaluronic acid, polyvinyl alcohol) with this compound to introduce pendant alkyne functionalities.
Materials:
-
Hydroxyl-containing polymer (e.g., Hyaluronic Acid)
-
This compound
-
Benzoyl chloride[1]
-
N,N-Diisopropylethylamine (DIPEA)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Isopropyl alcohol (IPA)
-
Sodium chloride
Procedure:
-
Dissolve the hydroxyl-containing polymer in a suitable solvent (e.g., deionized water for hyaluronic acid).
-
In a separate flask, dissolve this compound in anhydrous THF.[1]
-
To the this compound solution, add DIPEA (2 equivalents relative to this compound) and benzoyl chloride (1 equivalent relative to this compound) to form the mixed anhydride. Stir the reaction for 2 hours at room temperature.[1]
-
Slowly add the mixed anhydride solution to the polymer solution with vigorous stirring.
-
Allow the esterification reaction to proceed for 3-12 hours at room temperature.[1]
-
Precipitate the functionalized polymer by adding a saturated solution of sodium chloride.
-
Wash the precipitate extensively with isopropyl alcohol to remove unreacted reagents.[1]
-
Dry the alkyne-functionalized polymer under vacuum.
-
Characterize the degree of substitution using ¹H NMR spectroscopy by comparing the integral of the terminal alkyne proton of this compound to a characteristic proton signal from the polymer backbone.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cross-linking of an Azide-Functionalized Polymer
This protocol details the cross-linking of an azide-functionalized polymer using the alkyne groups introduced in Protocol 1.
Materials:
-
Alkyne-functionalized polymer (from Protocol 1)
-
Azide-functionalized cross-linker (e.g., a diazido-PEG)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
Procedure:
-
Dissolve the alkyne-functionalized polymer and the azide-functionalized cross-linker in the chosen buffer to the desired concentrations.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. If using a ligand, prepare a stock solution of THPTA as well.
-
In a typical reaction, combine the polymer and cross-linker solutions.
-
Add the CuSO₄ solution to the mixture (final concentration typically 50-250 µM). If using a ligand, pre-mix the CuSO₄ and THPTA.
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).
-
Gently mix the solution and allow the cross-linking reaction to proceed at room temperature. Gelation time will vary depending on the concentration of reactants and catalyst.
-
The resulting hydrogel can be purified by swelling in deionized water to remove the catalyst and unreacted components.
-
Characterize the cross-linked hydrogel using techniques such as FTIR spectroscopy (to confirm the formation of the triazole ring), rheology (to measure mechanical properties), and swelling studies.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for polymer cross-linking using this compound.
Caption: Simplified mechanism of the CuAAC click chemistry reaction for cross-linking.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Undecynoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 10-undecynoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 10-undecenoic acid.[1] This unsaturated fatty acid can be sourced from the pyrolysis of ricinoleic acid, which is derived from castor oil.[2][3]
Q2: What is the general synthetic strategy to convert 10-undecenoic acid to this compound?
A2: The typical synthesis involves a two-step process:
-
Bromination: The terminal double bond of 10-undecenoic acid is brominated to form 10,11-dibromoundecanoic acid.
-
Dehydrobromination: The resulting vicinal dibromide is then treated with a strong base to eliminate two molecules of hydrogen bromide, forming the alkyne.[1][4][5]
Q3: What are the common bases used for the dehydrobromination step?
A3: Strong bases are required for the double dehydrobromination. The most commonly used base is sodium amide (NaNH₂) in liquid ammonia.[1][4] Other strong bases like potassium tert-butoxide (KOtBu) can also be employed.
Q4: What is a typical yield for the synthesis of this compound from 10-undecenoic acid?
A4: The overall yield for the two-step synthesis is typically in the range of 38-49%, as reported in Organic Syntheses.[1]
Q5: What are the key safety precautions to consider during this synthesis?
A5: It is crucial to work in a well-ventilated fume hood, especially when handling liquid ammonia and bromine. Bromine is corrosive and toxic, and liquid ammonia is a volatile and corrosive gas. Sodium amide is a water-reactive and flammable solid. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the bromination step.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction is carried out at a low temperature (below 0°C) to prevent side reactions.[1] Add bromine dropwise until a persistent bromine color is observed, indicating the consumption of the alkene.[1] |
| Presence of moisture. | Use dry ether as the solvent and ensure all glassware is thoroughly dried to prevent the reaction of bromine with water.[1] |
| Impure 10-undecenoic acid. | Use pure grade 10-undecenoic acid for best results. If using commercial grade, consider purification before use.[1] |
Problem 2: Incomplete dehydrobromination, resulting in the presence of vinyl bromide intermediate.
| Possible Cause | Suggested Solution |
| Insufficient amount of base. | Use at least two equivalents of the strong base to ensure complete double dehydrobromination. For terminal alkynes, a third equivalent of NaNH₂ may be consumed to deprotonate the alkyne, so using an excess is recommended.[4] |
| Base is not strong enough. | Sodium amide in liquid ammonia is a very effective and common choice.[1][4] If using other bases, ensure they are sufficiently strong to effect the second elimination from the vinyl bromide intermediate. |
| Incomplete preparation of sodamide. | The complete conversion of metallic sodium to sodamide is crucial. This can be checked by monitoring the cessation of hydrogen gas evolution.[1] |
Problem 3: Formation of side products.
| Possible Cause | Suggested Solution |
| Isomerization of the triple bond. | Prolonged reaction times or high temperatures during the dehydrobromination can potentially lead to isomerization of the terminal alkyne to an internal alkyne. Adhering to the recommended reaction time and temperature is important. |
| Polymerization. | During distillation for purification, overheating can cause polymerization of the unsaturated fatty acid. Careful vacuum distillation is recommended.[1] |
Problem 4: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution | | Presence of unreacted starting material or intermediates. | Fractional distillation under vacuum is an effective method to separate this compound from less volatile impurities.[1] | | Oily product that is difficult to crystallize. | The crude product is often a red-colored oil.[1] Repeated crystallization from a suitable solvent like petroleum ether is necessary to obtain white crystals of this compound.[1] | | Co-distillation of impurities. | Careful fractionation during vacuum distillation is crucial. Using a packed column can improve the separation efficiency.[1] |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of this compound from 10-undecenoic acid as described in Organic Syntheses.
| Step | Reagents and Solvents | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Bromination | 10-undecenoic acid, Bromine, Dry Ether | < 0 | Not specified, addition until color persists | Not specified separately |
| Dehydrobromination | 10,11-dibromoundecanoic acid, Sodium Amide, Liquid Ammonia | -33 (boiling point of NH₃) | 6 | 38-49 (overall) |
Experimental Protocols
Synthesis of 10,11-Dibromoundecanoic Acid (Step 1)
-
In a flask equipped with a stirrer, dissolve 50 g (0.271 mole) of 10-undecenoic acid in 210 ml of dry ether.
-
Cool the flask in an ice-salt bath to maintain the temperature below 0°C.
-
Add approximately 15 ml of bromine dropwise with constant stirring. Continue the addition until the color of bromine persists.
-
Remove the excess bromine by adding a few drops of 10-undecenoic acid until the color disappears.
-
The resulting solution of 10,11-dibromoundecanoic acid in ether is used directly in the next step.
Synthesis of this compound (Step 2)
-
Preparation of Sodamide: In a 3-liter three-necked flask equipped with a stirrer and a Dry Ice-acetone condenser, add 1.5 liters of liquid ammonia.[1]
-
Start stirring and add 1.2–1.5 g of anhydrous ferric chloride as a catalyst.[1]
-
Add 6 g of metallic sodium in two portions to form catalytic iron.[1]
-
Once the hydrogen evolution ceases, add the remaining sodium (total of 27.7 g, 1.2 g atoms) in pieces and stir for an additional 30 minutes to ensure complete formation of sodamide.[1]
-
Dehydrobromination: Slowly add the ethereal solution of 10,11-dibromoundecanoic acid from the previous step to the sodamide suspension in liquid ammonia.
-
Stir the reaction mixture for 6 hours.[1]
-
After 6 hours, remove the cold condenser and stir for an additional hour to allow some ammonia to evaporate.[1]
-
Quench the reaction by slowly adding an excess of solid ammonium chloride (40 g, 0.74 mole) to destroy any remaining sodamide.[1]
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Work-up and Purification: Add water to the residue to dissolve the salts.
-
Acidify the aqueous solution with 6N hydrochloric acid.
-
Extract the product with three 200-ml portions of ether.
-
Combine the ether extracts, wash with water until the aqueous phase has a pH of 5–6, and dry over anhydrous sodium sulfate.[1]
-
Remove the ether by distillation.
-
Fractionally distill the residual red oil under vacuum. Collect the fraction boiling at 124–130°C/3 mm.[1]
-
Recrystallize the collected fraction twice from petroleum ether to obtain white crystals of this compound. The reported yield is 19–24 g (38–49%).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Undecylenic acid: a valuable and physiologically active renewable building block from castor oil. | Semantic Scholar [semanticscholar.org]
- 3. Undecenoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
Preventing polymerization of 10-Undecynoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 10-Undecynoic acid to prevent its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a long-chain carboxylic acid with a terminal alkyne group. This terminal alkyne functionality makes the molecule susceptible to polymerization, particularly through mechanisms like free-radical polymerization, which can be initiated by factors such as heat, light, or the presence of radical species.
Q2: What are the signs of this compound polymerization?
A2: Polymerization of this compound can be identified by several observable changes:
-
Increased Viscosity: The sample may become noticeably thicker or more viscous.
-
Solidification: In advanced stages, the liquid may turn into a solid or semi-solid mass.
-
Color Change: A change in color, often to a yellowish or brownish hue, can indicate degradation and polymerization.
-
Insolubility: The polymerized material may exhibit decreased solubility in solvents where the monomer is typically soluble.
Q3: What are the optimal storage conditions to prevent polymerization?
A3: To minimize the risk of polymerization, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool; ideally between 2-8°C. Some sources suggest below 15°C. | Reduces the rate of chemical reactions, including polymerization. |
| Light | In an amber or opaque container, stored in a dark location. | Prevents light-induced (UV) initiation of free-radical polymerization. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with oxygen, which can participate in radical formation. |
| Container | Tightly sealed, appropriate chemical-resistant container. | Prevents contamination and exposure to air and moisture. |
| Purity | Use high-purity grade and avoid contamination. | Impurities can sometimes act as initiators for polymerization. |
Q4: Should I use a polymerization inhibitor?
A4: Yes, for long-term storage, the use of a polymerization inhibitor is highly recommended. These compounds work by scavenging free radicals, which are key intermediates in the polymerization process.
Q5: Which inhibitors are suitable for this compound?
A5: While specific studies on this compound are limited, inhibitors effective for other terminal alkynes and vinyl monomers are recommended. The choice of inhibitor may depend on the intended downstream application.
| Inhibitor | Typical Concentration | Notes |
| 4-tert-Butylcatechol (TBC) | 10-50 ppm | A common and effective inhibitor for many monomers. Some commercial 10-Undecenoic acid is supplied with TBC. |
| Hydroquinone (HQ) | 100-200 ppm | A widely used general-purpose inhibitor. Requires the presence of oxygen to be effective. |
| Phenothiazine (PTZ) | 100-500 ppm | A highly effective inhibitor that can be used in both the presence and absence of oxygen. |
Troubleshooting Guide
Issue: The this compound has become viscous or solidified.
| Potential Cause | Troubleshooting Steps |
| Polymerization | 1. Assess the extent: If partially viscous, it might be possible to salvage the unpolymerized portion by careful distillation under reduced pressure. However, this carries the risk of further polymerization at elevated temperatures. 2. Consider disposal: If fully solidified, the product is likely unusable and should be disposed of according to your institution's chemical waste guidelines. 3. Review storage conditions: Ensure that the storage temperature, light exclusion, and inert atmosphere conditions are being met for future batches. 4. Implement inhibitor use: If not already in use, add a suitable polymerization inhibitor to new batches of this compound upon receipt. |
| Freezing | This compound has a melting point of around 42-46°C. If stored at low temperatures, it may solidify. Gently warm the container to room temperature to see if it returns to a liquid state. If it remains viscous or solid after warming, polymerization is the likely cause. |
Experimental Protocols
Protocol for Adding a Polymerization Inhibitor to this compound
This protocol describes the preparation of a stock solution of the inhibitor and its addition to this compound.
Materials:
-
This compound
-
Selected polymerization inhibitor (e.g., 4-tert-Butylcatechol - TBC)
-
Anhydrous, inhibitor-free solvent compatible with this compound (e.g., Toluene or Dichloromethane)
-
Volumetric flasks and pipettes
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line or glovebox (recommended)
Procedure:
-
Prepare Inhibitor Stock Solution:
-
In a fume hood, accurately weigh a small amount of the inhibitor (e.g., 10 mg of TBC).
-
Dissolve the inhibitor in a precise volume of the anhydrous solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution in a tightly sealed amber vial under an inert atmosphere.
-
-
Calculate the Required Volume of Inhibitor Stock Solution:
-
Determine the desired final concentration of the inhibitor in the this compound (e.g., 25 ppm).
-
Calculate the volume of the stock solution needed. For example, to add 25 ppm of TBC to 100 g of this compound:
-
Mass of inhibitor needed = (25 g inhibitor / 1,000,000 g acid) * 100 g acid = 0.0025 g = 2.5 mg
-
Volume of stock solution (1 mg/mL) = 2.5 mg / 1 mg/mL = 2.5 mL
-
-
-
Add the Inhibitor to this compound:
-
Handle the this compound under an inert atmosphere.
-
Using a calibrated pipette, add the calculated volume of the inhibitor stock solution to the this compound.
-
Gently swirl or stir the mixture to ensure homogeneous distribution of the inhibitor.
-
-
Solvent Removal (Optional):
-
If the solvent is undesirable for the final application, it can be removed under reduced pressure (rotoevaporation). Ensure the temperature is kept low to prevent polymerization.
-
-
Storage:
-
Blanket the container with an inert gas, seal it tightly, and store it under the recommended conditions (cool, dark).
-
Visualizations
Caption: Simplified free-radical polymerization pathway of this compound.
Caption: Troubleshooting workflow for increased viscosity or solidification.
Troubleshooting inconsistent results in surface modification with 10-Undecynoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10-Undecynoic acid for surface modification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high-quality this compound self-assembled monolayer (SAM)?
A1: The three most critical factors are substrate cleanliness, the purity of the this compound and solvent, and control of environmental conditions, particularly humidity.[1][2] A pristine substrate surface is essential for uniform monolayer formation. Impurities in the acid or solvent can be incorporated into the monolayer, creating defects.[1] For some substrates, the presence of a thin layer of water is necessary for the formation of a stable SAM, but excessive humidity can lead to disordered layers.[3][4]
Q2: How can I tell if I have a good quality monolayer?
A2: A high-quality monolayer is typically characterized by a combination of techniques. A relatively high water contact angle (though not as high as for an alkyl-terminated SAM) suggests a well-packed, uniform surface.[5] Fourier Transform Infrared (FTIR) spectroscopy can indicate the degree of conformational order of the alkyl chains. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface, and ellipsometry can measure the thickness of the monolayer.[5][6]
Q3: My results are inconsistent from one experiment to the next. What could be the cause?
A3: Inconsistent results are often due to variations in experimental conditions. Key factors to investigate include the cleanliness of your substrate, the age and purity of your this compound solution, and fluctuations in ambient temperature and humidity.[1][7] Reusing substrates without rigorous cleaning can also introduce variability.[2]
Q4: Can I reuse my substrates after forming a this compound SAM?
A4: While it is possible to reuse substrates, it requires a thorough stripping and cleaning procedure to completely remove the old monolayer. Repetitive cleaning cycles, especially with harsh chemicals like piranha solution, can alter the substrate's surface roughness and oxide layer thickness, which in turn can affect the quality of subsequent monolayers.[2] For critical experiments, it is often best to use fresh substrates.
Troubleshooting Guide
Issue 1: Incomplete or Patchy Monolayer
| Possible Causes | Recommended Solutions |
| Contaminated Substrate: Organic residues or particles on the surface are blocking binding sites.[1] | Implement a rigorous substrate cleaning protocol. For silicon, this may involve a piranha solution treatment followed by an HF dip to create a hydrogen-terminated surface.[5] Ensure minimal time between cleaning and immersion in the this compound solution to prevent re-contamination.[2] |
| Inactive this compound: The alkyne or carboxylic acid group may have degraded due to improper storage. | Use fresh, high-purity this compound. Store it in a cool, dark, and dry environment. |
| Impure Solvent: Water or other contaminants in the solvent can interfere with the self-assembly process.[1] | Use high-purity, anhydrous solvent. Consider degassing the solvent before use. |
| Suboptimal Concentration: The concentration of the this compound solution may be too low for complete surface coverage in a reasonable time. | Experiment with a range of concentrations, typically from 1 mM to 10 mM. |
Issue 2: Disordered or Poorly Packed Monolayer
| Possible Causes | Recommended Solutions |
| Insufficient Incubation Time: The molecules have not had enough time to self-organize into a well-ordered structure.[1] | Increase the incubation time. While initial adsorption can be rapid, achieving a highly ordered monolayer can take 12-24 hours or longer. |
| Incorrect Solvent: The solvent may not be optimal for promoting a well-ordered monolayer. | Test different anhydrous solvents. Ethanol and toluene are commonly used for carboxylic acid SAMs. |
| Temperature Fluctuations: Changes in temperature during incubation can disrupt the ordering of the monolayer.[1] | Maintain a constant and controlled temperature during the self-assembly process. |
| Excessive Humidity: While a small amount of surface water can be beneficial for some carboxylic acid SAMs on oxide surfaces, high humidity can lead to disordered layers.[3] | Control the humidity in your experimental setup, for example, by working in a glove box or a dry box. |
Issue 3: Monolayer Instability (Delamination or Degradation)
| Possible Causes | Recommended Solutions |
| Harsh Rinsing: Aggressive rinsing can physically remove the monolayer. | Rinse the substrate gently with fresh, high-purity solvent. Dry with a gentle stream of inert gas like nitrogen or argon. |
| Surface Oxidation/Contamination After Formation: Exposure to air and contaminants can degrade the monolayer over time. | Store the modified substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen). Minimize the time between monolayer formation and subsequent experiments. |
| Hydrolysis of the Bond to the Substrate: For oxide surfaces, the bond between the carboxylic acid and the surface can be susceptible to hydrolysis. | Ensure the modified surface is not exposed to aqueous environments for prolonged periods if this is not part of the intended application. |
Data Presentation
Table 1: Expected Characterization Results for this compound SAMs on Silicon
| Characterization Technique | High-Quality Monolayer | Poor-Quality Monolayer (Disordered/Incomplete) |
| Water Contact Angle (Advancing) | ~65°[5] | < 60° or highly variable across the surface |
| Ellipsometry Thickness | 1.0 - 1.5 nm (approximate, depends on molecular orientation) | < 1.0 nm or significantly thicker if multilayers form |
| FTIR (CH₂ asymmetric stretch) | ~2920-2923 cm⁻¹[5] | > 2925 cm⁻¹ (indicates more gauche defects)[5] |
| XPS (Atomic %) | Consistent C, O, and substrate signals. Low adventitious carbon. | High adventitious carbon, inconsistent elemental ratios, or presence of contaminants. |
Experimental Protocols
Protocol 1: Formation of a this compound SAM on a Silicon Substrate
-
Substrate Cleaning:
-
Cut a silicon wafer into the desired size.
-
Sonciate in acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Prepare a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the silicon substrate in the piranha solution for 15-30 minutes.
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
To create a hydrogen-terminated surface, immerse the cleaned substrate in a 2% HF solution for 1-2 minutes. Caution: HF is highly toxic and corrosive. Handle with extreme care and appropriate safety measures.
-
Rinse with deionized water and dry with nitrogen. Use the substrate immediately.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., ethanol or toluene).
-
Immediately immerse the freshly cleaned silicon substrate in the solution.
-
Incubate for 12-24 hours at a constant temperature in a controlled, low-humidity environment.
-
Remove the substrate from the solution and rinse gently with fresh solvent.
-
Dry the substrate with a gentle stream of nitrogen.
-
Protocol 2: Characterization of the this compound SAM
-
Contact Angle Goniometry:
-
Place a small droplet (2-5 µL) of deionized water on the surface.
-
Measure the advancing and receding contact angles to assess wettability and hysteresis.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Use Attenuated Total Reflectance (ATR)-FTIR for surface-sensitive measurements.
-
Acquire a background spectrum on a clean, unmodified substrate.
-
Acquire the spectrum of the this compound modified substrate.
-
Analyze the position of the C-H stretching peaks around 2850 cm⁻¹ and 2920 cm⁻¹ to assess the conformational order of the alkyl chains.[5]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra of the C 1s, O 1s, and Si 2p regions to determine the chemical states and atomic concentrations.
-
-
Ellipsometry:
-
Measure the change in polarization of light upon reflection from the surface.
-
Model the data to determine the thickness of the organic layer, assuming a refractive index for the this compound monolayer (typically around 1.45-1.50).
-
Visualizations
Caption: Experimental workflow for this compound SAM formation.
Caption: Troubleshooting decision tree for this compound SAMs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Humidity and Hydrophobicity on the Tribological Properties of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of humidity on nanoscale adhesion on self-assembled thiol monolayers studied by dynamic force spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. The effect of temperature and relative humidity on secondary organic aerosol formation from ozonolysis of Δ 3 -carene - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00128H [pubs.rsc.org]
Technical Support Center: Characterization of Impurities in Commercial 10-Undecynoic Acid
For researchers, scientists, and drug development professionals utilizing commercial 10-undecynoic acid, ensuring the purity of this starting material is critical for the synthesis of novel therapeutics and other advanced applications. This guide provides a comprehensive overview of potential impurities, analytical methodologies for their characterization, and troubleshooting advice for common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
Commercial this compound is typically synthesized from 10-undecenoic acid. Therefore, impurities can originate from the starting material, the synthetic process, and storage. Potential impurities include:
-
Residual Starting Material: 10-Undecenoic acid is a common impurity.
-
Synthesis Intermediates: 10,11-dibromohendecanoic acid may be present from the bromination and subsequent dehydrobromination steps.
-
Positional Isomers: Isomers of undecynoic acid with the triple bond at different positions can form during synthesis.
-
Related Fatty Acids and Esters: Other fatty acids from the original source of 10-undecenoic acid (often castor oil) may be present. Methyl or ethyl esters can also be found.
-
Oligomers: Small amounts of polymerized material may form due to the reactivity of the terminal alkyne.
-
Solvent Residues: Residual solvents from the purification process may be present.
Q2: Which analytical techniques are most suitable for characterizing impurities in this compound?
The most common and effective techniques for analyzing impurities in this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization to form more volatile esters (e.g., methyl esters) is a common practice for analyzing fatty acids by GC.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities. Reversed-phase HPLC with UV or mass spectrometric detection is frequently used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any significant impurities. Both ¹H and ¹³C NMR are valuable for structure elucidation.
Impurity Data Summary
While specific concentrations can vary between suppliers and batches, the following table summarizes potential impurities and their likely relative abundance based on typical synthesis routes.
| Impurity Name | Chemical Structure | Typical Abundance | Analytical Method of Choice |
| 10-Undecenoic Acid | CH₂=CH(CH₂)₈COOH | Low to Moderate | GC-MS, HPLC |
| 10,11-Dibromohendecanoic Acid | CH₂BrCHBr(CH₂)₈COOH | Trace to Low | HPLC-MS |
| Positional Isomers of Undecynoic Acid | e.g., HC≡C(CH₂)ₓCH=CH(CH₂)ᵧCOOH | Trace | GC-MS, HPLC-MS |
| Other Saturated/Unsaturated Fatty Acids | e.g., Palmitic Acid, Stearic Acid | Trace | GC-MS (as FAMEs) |
| This compound Dimer | C₂₂H₃₄O₄ | Trace | HPLC-MS, GPC |
| Residual Solvents | e.g., Hexane, Ethyl Acetate | Trace | Headspace GC-MS |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (as Fatty Acid Methyl Ester - FAME)
Objective: To identify and quantify volatile impurities in this compound.
Derivatization (Esterification):
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 2 hours.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or with a high split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
Protocol 2: HPLC-UV/MS Analysis of this compound
Objective: To analyze for non-volatile impurities and thermally labile compounds.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Further dilute the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Start with 60% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV at 210 nm.
-
Mass Spectrometry (ESI in negative ion mode).
-
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Active sites in the inlet liner or column. - Incomplete derivatization. - Column contamination. | - Use a deactivated inlet liner. - Ensure the derivatization reaction goes to completion. - Bake out the column at a high temperature.[1] - Trim the first few centimeters of the column. |
| Ghost Peaks | - Carryover from previous injections. - Septum bleed. | - Run a blank solvent injection after a concentrated sample. - Use a high-quality, low-bleed septum. |
| Baseline Drift | - Column bleed. - Contaminated carrier gas. | - Condition the column according to the manufacturer's instructions. - Ensure high-purity carrier gas and use gas purifiers. |
| Poor Resolution | - Inappropriate temperature program. - Column overloading. | - Optimize the temperature ramp rate. - Dilute the sample or inject a smaller volume. |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Mobile phase pH close to the pKa of the analyte. - Column contamination. | - Use an end-capped C18 column. - Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (around pH 2.5-3). - Flush the column with a strong solvent. |
| Peak Fronting | - Sample overload. - Poor sample solubility in the mobile phase. | - Dilute the sample or reduce the injection volume. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Baseline Noise or Drift | - Mobile phase not properly degassed. - Contaminated mobile phase or detector cell. - Temperature fluctuations. | - Degas the mobile phase before and during use. - Use HPLC-grade solvents and flush the detector cell.[2] - Use a column oven to maintain a stable temperature. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition. - Pump malfunction or leaks. - Column degradation. | - Prepare fresh mobile phase and ensure accurate mixing. - Check for leaks and perform pump maintenance. - Replace the column if performance does not improve. |
Visual Workflows
References
Enhancing the stability of 10-Undecynoic acid self-assembled monolayers
Welcome to the technical support center for 10-Undecynoic Acid (10-UDA) self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability and quality of your 10-UDA SAMs.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for instability in 10-UDA SAMs?
A1: Instability in 10-UDA SAMs can arise from several factors:
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Oxidation: The terminal alkyne group can be susceptible to oxidation, especially in the presence of trace oxygen during SAM formation, which can lead to disordered films.
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Desorption: Like other SAMs, 10-UDA monolayers can desorb from the substrate over time, particularly when exposed to aggressive solvents, extreme pH, or elevated temperatures.
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Incomplete Monolayer Formation: Insufficient incubation time, improper solvent, or contaminated substrates can lead to the formation of incomplete or poorly ordered monolayers, which are inherently less stable.
-
Substrate-Specific Interactions: The stability of the bond between the carboxylic acid headgroup and the substrate is highly dependent on the nature of the substrate (e.g., gold, silicon, metal oxides) and the environmental conditions.
Q2: How can I enhance the stability of my 10-UDA SAMs?
A2: Several strategies can be employed to improve the stability of 10-UDA SAMs:
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Cross-linking: The terminal alkyne groups of adjacent 10-UDA molecules can be polymerized (cross-linked) using methods like UV irradiation. This creates a more robust, covalently linked network within the monolayer, significantly enhancing thermal and chemical stability.[1][2]
-
Use of High-Quality Reagents and Solvents: Ensure the purity of 10-UDA and use high-purity, degassed solvents to minimize contaminants and dissolved oxygen that can interfere with SAM formation and stability.
-
Optimized Deposition Conditions: Proper control over deposition parameters such as concentration, temperature, and immersion time is crucial for forming a well-ordered and stable SAM. For terminal alkynes on gold, formation at a slightly elevated temperature (e.g., 60°C) can improve monolayer quality.[3]
-
Inert Atmosphere: Assembling the monolayers in an oxygen-free environment, such as a glovebox, can prevent oxidation of the alkyne terminus.[4]
Q3: What is the expected thermal and chemical stability of 10-UDA SAMs?
A3: The stability of 10-UDA SAMs is comparable to or can exceed that of traditional alkanethiol SAMs, especially after cross-linking.
-
Thermal Stability: While standard alkanethiol SAMs on gold can start to desorb at temperatures around 100°C, polymerized diacetylene-containing SAMs have shown stability up to 200°C.[1]
-
Chemical Stability: Cross-linked 10-UDA SAMs exhibit enhanced resistance to a range of chemical conditions. For instance, polymerized diacetylenic SAMs are stable in hot basic solutions (1:1 ethanol/1.0 M KOH at 100°C), conditions under which standard alkanethiol SAMs are completely removed.[1] Terminal alkyne SAMs on gold also show good hydrolytic stability in various aqueous media.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Monolayer Coverage / Disordered Film | 1. Contaminated substrate.2. Impure 10-UDA or solvent.3. Suboptimal deposition time or temperature.4. Presence of oxygen during assembly. | 1. Ensure rigorous cleaning of the substrate (e.g., piranha solution for glass/silicon, UV/ozone or plasma cleaning for gold).2. Use high-purity 10-UDA and anhydrous, degassed solvents.3. Optimize deposition time (typically 24-48 hours) and temperature (e.g., 60°C for alkynes on gold).[3][5]4. Perform the self-assembly process in an inert atmosphere (e.g., under nitrogen or argon, or inside a glovebox).[4] |
| SAM Desorption Over Time | 1. Weak molecule-substrate interaction.2. Exposure to harsh solvents or extreme pH.3. Elevated temperatures. | 1. Consider using a substrate with stronger affinity for carboxylic acids.2. Avoid prolonged exposure to aggressive solvents. If necessary, perform a post-assembly cross-linking step to enhance stability.3. For high-temperature applications, induce polymerization of the alkyne groups to improve thermal resistance.[1] |
| Inconsistent Results Between Experiments | 1. Variability in substrate preparation.2. Inconsistent solution preparation.3. Environmental factors (humidity, oxygen).4. Age of 10-UDA solution. | 1. Standardize the substrate cleaning protocol.2. Prepare fresh solutions of 10-UDA for each experiment.3. Control the experimental environment as much as possible, particularly by minimizing exposure to air and moisture.[5]4. Use freshly prepared solutions as the reactivity of the terminal alkyne can diminish over time. |
| Difficulty in Characterizing the SAM | 1. Low quality of the monolayer.2. Inappropriate characterization technique. | 1. Follow the troubleshooting steps for poor monolayer coverage.2. Use a combination of characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm chemical composition, Ellipsometry to measure thickness, Contact Angle Goniometry to assess surface energy, and Atomic Force Microscopy (AFM) to visualize surface morphology.[6] |
Quantitative Data Summary
Table 1: Comparative Stability of SAMs on Gold
| SAM Type | Thermal Stability | Electrochemical Stability (Oxidative Desorption Potential in 0.1 M H₂SO₄) | Reference |
| C₁₈ Alkanethiol (C₁₈SH) | Desorbs > 100°C | ~ +1.1 V vs. Ag/AgCl | [3] |
| C₁₈ Terminal Alkyne (C₁₈-alkyne) | Comparable to C₁₈SH | ~ +1.0 V vs. Ag/AgCl | [3] |
| Polymerized Diacetylene Alkanethiol | Stable up to 200°C | Significantly enhanced stability | [1] |
Experimental Protocols
Protocol 1: Formation of this compound SAMs on Gold
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
For optimal results, immediately use the cleaned substrate or store it in a clean, dry environment.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of this compound in absolute ethanol. It is recommended to use a freshly opened bottle of anhydrous ethanol.
-
Place the cleaned gold substrate in the 10-UDA solution in a clean, sealed container.
-
For improved monolayer quality, perform the assembly at 60°C for 16-24 hours.[3] To minimize oxygen contamination, it is advisable to degas the solution and backfill the container with an inert gas like nitrogen or argon.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate with a stream of dry nitrogen.
-
Protocol 2: UV-Induced Polymerization for Enhanced Stability
-
Prepare the 10-UDA SAM: Follow Protocol 1 to form the 10-UDA self-assembled monolayer on the desired substrate.
-
UV Irradiation:
-
Place the SAM-coated substrate in a chamber with a quartz window.
-
Purge the chamber with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to create an oxygen-free environment.
-
Irradiate the substrate with a low-pressure mercury UV lamp (e.g., emitting at 254 nm) for a period of 10-45 minutes.[1] The optimal irradiation time may need to be determined empirically.
-
After irradiation, the cross-linked SAM is ready for use or further characterization.
-
Visualizations
Caption: Experimental workflow for preparing stable 10-UDA SAMs.
Caption: Troubleshooting logic for 10-UDA SAM instability.
References
Overcoming challenges in the purification of 10-Undecynoic acid derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 10-undecynoic acid and its derivatives. Our aim is to help you overcome common purification challenges and ensure the highest quality of your compounds for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and its derivatives?
A1: Common impurities can originate from the starting materials or arise during the synthesis and workup. For this compound, which is often synthesized from 10-undecenoic acid, impurities can include residual starting material, partially reacted intermediates like 10,11-dibromohendecanoic acid, and byproducts from the dehydrobromination step.[1] For its derivatives, such as esters and amides, common impurities include unreacted starting materials (the acid, alcohol, or amine), residual coupling agents, and byproducts of the esterification or amidation reaction. Polymerized material can also be a significant impurity, especially if the compound has been exposed to heat, light, or air.
Q2: My this compound derivative appears oily or discolored after synthesis. What could be the cause?
A2: An oily consistency or discoloration (e.g., red or yellow) in the crude product often indicates the presence of impurities. A reddish hue can be a result of residual bromine from the synthesis of the parent acid.[1] Yellowing or increased viscosity can be a sign of polymerization of the terminal alkyne or other unsaturated impurities, which can be initiated by heat, light, or air.
Q3: I am having trouble separating my this compound derivative from the starting materials by column chromatography. What can I do?
A3: Co-elution of compounds with similar polarities is a common challenge in column chromatography. If your derivative and the starting materials have very similar retention factors (Rf), consider the following:
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Optimize your solvent system: A systematic approach to solvent system selection, using different combinations of polar and non-polar solvents, can improve separation.
-
Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.
-
Derivatization: In some cases, temporarily derivatizing the starting material or the product can significantly alter its polarity, making separation easier.
Q4: What is the best method for removing residual acid from my this compound ester derivative?
A4: To remove residual this compound from an ester derivative, you can perform a liquid-liquid extraction with a mild aqueous base. Washing the organic solution of your crude product with a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, making it soluble in the aqueous layer and effectively removing it from your desired ester product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product loss during aqueous workup | Minimize the number of extractions and use saturated brine in the final wash to reduce the solubility of the organic product in the aqueous layer. |
| Decomposition on silica gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. |
| Incomplete crystallization | If using recrystallization, ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cooling the solution too quickly can lead to the formation of an oil or fine precipitate instead of crystals, which can trap impurities and be difficult to collect. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Product volatility | If your derivative is volatile, you may be losing product during solvent removal under reduced pressure. Use a lower temperature and ensure your vacuum system is not too strong. |
Problem 2: Persistent Impurities After Purification
| Possible Cause | Suggested Solution |
| Inadequate separation by chromatography | If impurities are still present after column chromatography, consider using a longer column for better resolution, a shallower solvent gradient in the case of flash chromatography, or switching to preparative High-Performance Liquid Chromatography (HPLC) for difficult separations. |
| Co-crystallization of impurities | During recrystallization, impurities with similar structures to the desired product can sometimes co-crystallize. Try a different recrystallization solvent or a combination of solvents to alter the solubility of the product and impurities. A second recrystallization step may also be necessary. |
| Formation of azeotropes with solvent | Some compounds can form azeotropes with the solvents used in purification, making them difficult to remove by simple evaporation. Try co-evaporation with a different solvent that does not form an azeotrope with your compound. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Reported Yield | Purity | Advantages | Disadvantages |
| Fractional Distillation followed by Recrystallization | 38-49%[1] | High (white crystals)[1] | Effective for removing both volatile and non-volatile impurities. Can be scaled up. | Requires specialized equipment for vacuum distillation. Multiple steps can lead to product loss. |
| Column Chromatography | Variable | High | Highly versatile and can separate compounds with very similar properties. | Can be time-consuming and require large volumes of solvent. Potential for product decomposition on the stationary phase. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation and Recrystallization
This protocol is adapted from a literature procedure for the synthesis and purification of this compound.[1]
-
Extraction:
-
Following the synthesis, acidify the aqueous solution containing the sodium salt of this compound with 6N hydrochloric acid.
-
Extract the product with three portions of diethyl ether.
-
Combine the ether extracts and wash with water until the aqueous phase has a pH of 5-6.
-
Dry the ether solution over anhydrous sodium sulfate.
-
-
Fractional Distillation:
-
Remove the ether by rotary evaporation.
-
Fractionally distill the residual oil under vacuum (e.g., 124-130°C at 3 mm Hg).[1]
-
-
Recrystallization:
-
Dissolve the collected fraction from the distillation in a minimal amount of hot petroleum ether (boiling point 30-60°C).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystallization.
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Collect the white crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
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A second recrystallization may be performed to achieve higher purity.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for the Synthesis and Purification of this compound
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Diagram 2: Logical Workflow for Troubleshooting Low Purity of a this compound Derivative
Caption: A decision tree to guide the troubleshooting process for low purity of this compound derivatives.
Diagram 3: Involvement of this compound Analogs in Fatty Acid β-Oxidation
References
Side reactions to avoid during 10-Undecynoic acid functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the functionalization of 10-undecynoic acid.
Core Functionalization Pathways
The functionalization of this compound primarily occurs at its two reactive sites: the terminal alkyne and the carboxylic acid. Understanding the desired reaction pathway is the first step in troubleshooting undesired side reactions.
Caption: Overview of the primary functionalization pathways for this compound.
Frequently Asked Questions (FAQs)
Section 1: Alkyne-Related Side Reactions
Question 1: I am performing a copper-catalyzed reaction with this compound, and I'm observing a significant amount of a higher molecular weight byproduct. What is it and why is it forming?
Answer: The most common side reaction for terminal alkynes like this compound, especially in the presence of copper catalysts, is oxidative homo-coupling.[1][2] This reaction joins two molecules of the alkyne to form a symmetric 1,3-diyne. This process is known by several names depending on the specific conditions:
-
Glaser Coupling: The foundational oxidative homo-coupling of terminal alkynes, typically catalyzed by copper(I) salts in the presence of a base and an oxidant like oxygen.[1][3][4]
-
Hay Coupling: A modification of the Glaser coupling that uses a TMEDA complex of copper(I) chloride, which improves solubility in organic solvents.[1][5]
-
Eglinton Coupling: This variant uses a stoichiometric amount of a copper(II) salt, such as Cu(OAc)₂, in a solvent like pyridine, avoiding the need for an external oxidant like air.[5][6][7]
This side reaction is particularly prevalent in copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") and Sonogashira coupling reactions if conditions are not carefully controlled.[8][9]
Caption: Competing hetero-coupling (desired) and homo-coupling (undesired) pathways.
Question 2: How can I minimize or prevent the formation of the homo-coupled diyne byproduct during my Sonogashira or Click reactions?
Answer: Preventing homo-coupling involves carefully controlling the reaction conditions to favor the desired cross-coupling pathway. Key strategies include:
-
Oxygen Exclusion: Since many homo-coupling reactions are oxidative, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[9][10] Degassing all solvents and solutions before use is highly recommended.
-
Use of Ligands: Specific ligands can stabilize the Cu(I) catalyst, increasing the rate of the desired reaction and protecting the catalyst from oxidation.[11] For CuAAC, ligands like THPTA or TBTA are commonly used.
-
Reducing Agents: For CuAAC, the active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[12] Sodium ascorbate is the most common choice, but it is oxygen-sensitive and solutions should always be prepared fresh.[11][13]
-
Copper-Free Click Chemistry: If homo-coupling remains a persistent issue, consider using a copper-free click chemistry variant, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes (e.g., DBCO, BCN) and does not require a metal catalyst.[11]
-
Modified Sonogashira Conditions: For Sonogashira couplings, using a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce homo-coupling to as low as 2%.[10]
Question 3: Should I protect the terminal alkyne before functionalizing the carboxylic acid?
Answer: Yes, if the reagents or conditions used for the carboxylic acid functionalization are incompatible with the terminal alkyne. The acidic proton on the terminal alkyne can interfere with reactions involving strong bases.[14][15] Additionally, some reagents may react with the triple bond itself.
Common protecting groups for terminal alkynes include trialkylsilyl groups like trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[16][17] These groups are stable under many reaction conditions and can be removed later using reagents like tetra-n-butylammonium fluoride (TBAF).[17]
Section 2: Carboxylic Acid-Related Side Reactions
Question 4: I am attempting to perform a Fischer esterification of this compound, but my yields are low. What are the common issues?
Answer: Fischer esterification is an equilibrium-driven reaction between a carboxylic acid and an alcohol under acidic catalysis.[18] Low yields are typically due to one of the following:
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Incomplete Reaction (Equilibrium): The reaction produces water as a byproduct.[18] To drive the equilibrium toward the ester product, you must either use a large excess of the alcohol (which often serves as the solvent) or remove the water as it forms, for instance, by using a Dean-Stark apparatus.
-
Insufficient Catalyst: An adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is required to protonate the carbonyl oxygen and activate the carboxylic acid.
-
Side Reactions at the Alkyne: While generally stable to acidic conditions, harsh conditions (very high temperatures or extremely strong, non-oxidizing acids) could potentially lead to hydration of the alkyne, forming a ketone.[19][20] This is less common under standard Fischer esterification conditions but is a possibility to consider.
Question 5: What are the primary challenges and side reactions during the amidation of this compound?
Answer: Directly reacting a carboxylic acid and an amine to form an amide is difficult because of a competing acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[21][22] Overcoming this requires either very high temperatures (which can degrade sensitive molecules) or the use of coupling reagents.
Common issues when using coupling reagents include:
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Anhydride Formation: In some activation methods, the carboxylic acid can react with itself to form an anhydride, which may react more slowly with the intended amine, reducing the overall yield.[23] The sequence of reagent addition can be critical to prevent this.[23]
-
Racemization: If the amine or carboxylic acid contains a chiral center, the reaction conditions (especially with certain coupling reagents) can sometimes lead to racemization.
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Reagent Incompatibility: Ensure the chosen coupling reagent and conditions are compatible with the terminal alkyne.
Troubleshooting Guides
Guide 1: Low Yield in Copper-Catalyzed Alkyne Reactions
This guide provides a systematic approach to troubleshooting low yields in CuAAC (Click) and Sonogashira reactions involving this compound.
Caption: Troubleshooting workflow for low yields in copper-catalyzed alkyne functionalization.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the ratio of the desired product to the homo-coupled side product.
| Reaction Type | Catalyst/Conditions | Key Parameter | Typical Homo-coupling % | Reference |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Standard Atmosphere (Air) | Can be significant | [8] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Dilute H₂ in N₂/Ar Atmosphere | ~2% | [10] |
| CuAAC (Click) | CuSO₄ / Na-Ascorbate | No Ligand / Air | High / Variable | [11][13] |
| CuAAC (Click) | CuSO₄ / Na-Ascorbate | With Ligand (e.g., THPTA) / Inert atm. | Significantly Reduced | [11][24] |
Detailed Experimental Protocols
Protocol 1: Optimized CuAAC (Click) Reaction to Minimize Homo-coupling
This protocol is designed for the bioconjugation of this compound to an azide-containing molecule in an aqueous buffer system.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
THPTA ligand stock solution (e.g., 250 mM in water)
-
Sodium Ascorbate (Na-Ascorbate) stock solution (e.g., 500 mM in water, prepare fresh )
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
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Co-solvent (e.g., DMSO or t-butanol)
-
Nitrogen or Argon gas for degassing
Methodology:
-
Degassing: Thoroughly degas the reaction buffer and co-solvent by bubbling with nitrogen or argon for at least 20 minutes.
-
Prepare Reactants:
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In a reaction vessel, dissolve the this compound in a minimal amount of co-solvent (e.g., DMSO). Add the degassed buffer to the desired final concentration (e.g., 1 mM).
-
Add the azide-containing molecule to the same vessel to the desired final concentration (e.g., 1.2 mM, a slight excess).
-
-
Prepare Catalyst Premix:
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In a separate, small tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution. A common ratio is 1:5 (Cu:Ligand) to ensure the copper is fully chelated.[12][24] For a final reaction concentration of 1 mM Cu, you would mix appropriate volumes to achieve this ratio.
-
Vortex briefly and let the premix stand for 2-3 minutes.
-
-
Initiate Reaction:
-
Add the catalyst premix to the main reaction vessel.
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of at least 5 mM (a 5-fold excess over copper).
-
-
Reaction Conditions:
-
Seal the reaction vessel and flush the headspace with inert gas.
-
Allow the reaction to proceed at room temperature with gentle stirring. Monitor progress via an appropriate analytical method (e.g., LC-MS, TLC). Reaction times can vary from 1 to 24 hours.
-
-
Work-up: Once the reaction is complete, the product can be purified using standard chromatographic techniques appropriate for the final conjugate.
Protocol 2: Fischer Esterification of this compound
This protocol describes the synthesis of a simple methyl ester of this compound.
Materials:
-
This compound
-
Methanol (reagent grade, anhydrous)
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Sulfuric Acid (H₂SO₄, concentrated)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of methanol (e.g., 20-50 eq). The methanol acts as both a reagent and the solvent.
-
Cool the mixture in an ice bath.
-
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 0.05-0.1 eq) to the cooled solution.
-
Reaction Conditions:
-
Remove the flask from the ice bath and equip it with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC, checking for the disappearance of the starting carboxylic acid.
-
-
Work-up and Quenching:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
-
Extraction and Purification:
-
Add water to the residue and extract the product with an organic solvent like diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 10-undecynoate.
-
If necessary, purify further by flash column chromatography.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 4. Recent advances and applications of Glaser coupling employing greener protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Eglinton Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 16. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 17. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
Best practices for handling and storing 10-Undecynoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing 10-Undecynoic acid in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a terminal alkyne-containing fatty acid. Its bifunctional nature, with a carboxylic acid group at one end and an alkyne group at the other, makes it a valuable tool in various scientific disciplines. It is commonly used as an antifungal agent, an inhibitor of biofilm formation, and as a linker molecule in bioconjugation and drug delivery applications.
2. What are the main hazards associated with this compound?
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation.[] It may also cause respiratory irritation.[] It is harmful to aquatic life with long-lasting effects.[2]
3. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment to minimize exposure. This includes:
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Eye Protection: Chemical safety glasses or goggles.[]
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Hand Protection: Protective gloves (e.g., nitrile rubber).[2]
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Skin Protection: A lab coat or other protective clothing to prevent skin contact.[]
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Respiratory Protection: In cases where dust or aerosols may be generated, a suitable respirator should be used.[]
4. How should this compound be stored?
Proper storage of this compound is crucial for maintaining its stability and ensuring safety.
-
Containers: Store in the original, tightly sealed container.[2] Polyethylene or polypropylene containers are recommended.
-
Conditions: Keep in a cool, dry, and well-ventilated area.[][2] Protect from direct sunlight and heat.
-
Incompatibilities: Store away from strong oxidizing agents, bases, and strong reducing agents.[3]
Troubleshooting Guides
Experimental Workflow: General Handling and Preparation of this compound Solutions
Caption: Workflow for the preparation of this compound solutions.
Cell Culture Applications
Issue: Low cell viability or cytotoxicity observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. IC50 values can vary significantly between cell types. |
| Solvent toxicity (e.g., DMSO) | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. |
| Precipitation of the compound in media | This compound has limited solubility in aqueous solutions.[4] Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Visually inspect for any precipitation after dilution. |
| Contamination of stock solution | Prepare fresh stock solutions and sterile filter before use. Regularly check for signs of microbial contamination in your cell cultures. |
Organic Synthesis Applications
Issue: Incomplete reaction or low yield when using this compound.
| Possible Cause | Troubleshooting Step |
| Inhibition of catalyst | The carboxylic acid moiety can sometimes interfere with certain catalysts. Consider protecting the carboxylic acid group (e.g., as an ester) before proceeding with reactions involving the alkyne group. |
| Side reactions | The terminal alkyne can undergo various side reactions. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents. |
| Poor solubility in reaction solvent | Select a solvent in which this compound and other reactants are fully soluble at the reaction temperature. |
| Impure starting material | Verify the purity of your this compound using techniques like NMR or GC-MS before starting the reaction. |
Quantitative Data Summary
Solubility Data
| Solvent | Solubility |
| Water | Insoluble / Sparingly soluble[4][5] |
| Ethanol | Soluble[4] |
| Diethyl ether | Soluble[4] |
| Chloroform | Soluble[4] |
| Dimethyl sulfoxide (DMSO) | ≥36.8 mg/mL |
Biological Activity Data (Example: Streptococcus spp.)
| Parameter | Concentration |
| Minimum Inhibitory Concentration (MIC) | 2.5 mg/mL[6][7] |
| Minimum Bactericidal Concentration (MBC) | 5.0 mg/mL[6][7] |
| Minimum Biofilm Inhibitory Concentration (MBIC90) | 2.5 mg/mL[6][7] |
Experimental Protocols
Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 100 mg/mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate.
-
Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of appropriate broth to each well.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.
-
Mechanism of Antifungal Action
Caption: Antifungal mechanism of this compound.
Protocol: Biofilm Inhibition Assay
-
Preparation of Bacterial Culture:
-
Grow a bacterial culture (e.g., Streptococcus mutans) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.1) in a suitable growth medium.
-
-
Assay Procedure:
-
Dispense 180 µL of the bacterial suspension into the wells of a 96-well plate.
-
Add 20 µL of this compound at various concentrations to the wells.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 24 hours to allow biofilm formation.
-
-
Quantification of Biofilm:
-
Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid or ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
Workflow for Biofilm Inhibition
Caption: Experimental workflow for assessing biofilm inhibition.
References
Technical Support Center: Optimizing 10-Undecynoic Acid Coupling Reactions
Welcome to the Technical Support Center for 10-Undecynoic Acid Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your experiments.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide.[1]
Troubleshooting Guide: Sonogashira Coupling
Question: My Sonogashira coupling reaction is showing low to no yield. What are the primary areas to investigate?
Answer: When encountering low or no product yield in a Sonogashira coupling, a systematic troubleshooting approach is crucial. The main factors to consider are the catalyst system, the quality of your reagents, and the reaction conditions.[2]
-
Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst are active. Palladium catalyst decomposition, often indicated by the formation of a black precipitate ("palladium black"), can be caused by impurities, improper solvent choice, or incorrect temperature.[3] Using fresh, high-purity catalysts is recommended.
-
Reagent Purity: Impurities in the aryl halide or this compound can poison the catalyst. Ensure your starting materials are pure. The copper(I) iodide co-catalyst can also degrade over time; using a fresh batch is advisable.
-
Reaction Conditions: Anhydrous and anaerobic (oxygen-free) conditions are critical. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[2] Thoroughly degas your solvent and run the reaction under an inert atmosphere like argon or nitrogen. The choice of an appropriate amine base, such as triethylamine or diisopropylamine, and ensuring it is dry and in sufficient excess is also vital.
Question: I'm observing a significant amount of homocoupling (Glaser coupling) byproduct. How can I minimize this side reaction?
Answer: Glaser coupling, the oxidative homocoupling of terminal alkynes, is a common side reaction in Sonogashira couplings, leading to the formation of a symmetric 1,3-diyne.[4][5][6] To minimize this:
-
Strict Anaerobic Conditions: The primary cause of Glaser coupling is the presence of oxygen.[2] Ensure your reaction setup is rigorously free of air. This can be achieved through techniques like freeze-pump-thaw cycles for degassing the solvent.
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[2]
-
Copper-Free Conditions: In some cases, employing a copper-free Sonogashira protocol can eliminate the homocoupling side product. These reactions may necessitate different ligands and conditions to proceed efficiently.[7]
-
Use of a Hydrogen Atmosphere: Diluted hydrogen gas has been reported to suppress homocoupling and favor the desired cross-coupling product.[2]
Quantitative Data for Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) | Higher catalyst loading may be needed for less reactive halides. |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the reaction to proceed at room temperature. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) (2-5 equivalents) | Must be anhydrous. |
| Solvent | THF, DMF, Acetonitrile | Must be degassed and anhydrous. THF may promote palladium black formation.[3] |
| Temperature | Room Temperature to 100°C | Aryl iodides often react at room temperature, while bromides and chlorides may require heating.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser homocoupling. |
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add degassed triethylamine (3.0 mmol) and degassed anhydrous THF (10 mL).
-
To this mixture, add a solution of this compound (1.2 mmol) in degassed anhydrous THF (5 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. If no reaction is observed, gradually heat the mixture to 60°C.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
CuAAC is a highly efficient and versatile reaction for forming a 1,2,3-triazole linkage between an azide and a terminal alkyne like this compound.[8][9]
Troubleshooting Guide: CuAAC (Click Chemistry)
Question: My CuAAC reaction is not proceeding to completion or is giving low yields. What could be the issue?
Answer: Several factors can affect the efficiency of a CuAAC reaction.
-
Copper(I) Concentration: The active catalytic species is Cu(I). If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh and used in sufficient excess.[10][11] The Cu(I) species is prone to oxidation, so maintaining a slight excess of the reducing agent is beneficial.
-
Ligand Choice: The use of a copper-chelating ligand, such as THPTA, can accelerate the reaction and protect biomolecules from oxidative damage.[10]
-
pH of the Reaction Medium: The optimal pH for CuAAC can vary depending on the substrates. For bioconjugations, a pH range of 5.0 to 8.0 is often effective.[8][12]
-
Inhibitors: The presence of other coordinating species can inhibit the copper catalyst. For example, sodium azide (NaN₃), often used as a preservative, can interfere with the reaction, particularly in strain-promoted azide-alkyne cycloadditions (SPAAC).
Question: I am concerned about copper toxicity in my biological system. What are my options?
Answer: Copper ions can be toxic to living cells.[13] To mitigate this:
-
Use of Ligands: As mentioned, copper-chelating ligands can reduce copper's toxicity while enhancing catalytic activity.
-
Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative that does not require a copper catalyst. This reaction utilizes a strained cyclooctyne that reacts readily with an azide.[14]
-
Purification: After the reaction, residual copper can be removed using chelating resins.
Quantitative Data for CuAAC
| Parameter | Recommended Condition | Notes |
| Copper Source | CuSO₄ (with reducing agent) or Cu(I) salt | In situ generation of Cu(I) from CuSO₄ and sodium ascorbate is common. |
| Reducing Agent | Sodium Ascorbate (3-10 fold excess over Cu) | Freshly prepared solution is recommended. |
| Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Accelerates the reaction and protects sensitive substrates. |
| Solvent | Water, t-BuOH/H₂O, DMF, DMSO | The choice depends on the solubility of the substrates. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |
| pH | 5.0 - 8.0 | Optimization may be required for specific substrates. |
Experimental Protocol: CuAAC of this compound with an Azide
-
In a suitable vial, dissolve the azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours. The reaction mixture may become heterogeneous.
-
Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Amide Coupling
Amide bond formation is a common reaction for derivatizing the carboxylic acid group of this compound.
Troubleshooting Guide: Amide Coupling
Question: My amide coupling reaction is giving a low yield. How can I improve it?
Answer: Low yields in amide coupling reactions can often be attributed to the choice of coupling reagents, reaction conditions, and the nature of the amine.
-
Choice of Coupling Reagent: For standard amide couplings, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used, typically with an additive like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine).[15][16] For more challenging couplings, such as with electron-deficient amines or sterically hindered substrates, more potent coupling reagents like HATU may be necessary.[13][17]
-
Reaction Temperature: While many amide couplings proceed at room temperature, gentle heating may be required for less reactive substrates. However, be cautious of potential side reactions or degradation at elevated temperatures.
-
Solvent: Aprotic polar solvents like DMF or DCM are commonly used.[18] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
-
Order of Addition: The order in which reagents are added can be critical. It is often recommended to activate the carboxylic acid with the coupling reagent and additive before adding the amine.[18]
-
Base: A non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) is often added to neutralize any acid formed during the reaction and to deprotonate the amine if it is used as a salt.
Question: I am having difficulty with the workup and purification of my amide product.
Answer: Workup and purification can be challenging due to the byproducts of the coupling reagents.
-
EDC/DCC Byproducts: If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. The urea byproduct from DCC is less soluble and may require filtration to remove.[17]
-
Removing Excess Reagents: Unreacted coupling reagents and additives can often be removed with aqueous washes. For example, excess DIPEA can be removed by washing with a dilute acid solution.[19]
-
Chromatography: Column chromatography is a standard method for purifying the final amide product.
Quantitative Data for Amide Coupling (EDC/HOBt)
| Parameter | Recommended Condition | Notes |
| Coupling Reagent | EDC (1.0 - 1.5 equivalents) | |
| Additive | HOBt (1.0 - 1.5 equivalents) or DMAP (catalytic to 1.0 equiv) | HOBt can suppress side reactions. DMAP can act as an acyl transfer catalyst.[15] |
| Base | DIPEA (2-3 equivalents) | Required if the amine is an ammonium salt or to scavenge acid. |
| Solvent | DMF, DCM, Acetonitrile | Anhydrous conditions are important. |
| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C and allowed to warm to room temperature. |
Experimental Protocol: Amide Coupling of this compound with an Amine using EDC/HOBt
-
Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol) to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add the amine (1.1 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to 10-Undecynoic Acid and 10-Undecenoic Acid for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces plays a pivotal role in a myriad of scientific and technological applications, from the development of advanced biosensors and drug delivery systems to the engineering of biocompatible materials. The choice of linker molecule is critical in dictating the properties and performance of the modified surface. This guide provides a comprehensive comparison of two commonly employed bifunctional linker molecules: 10-undecynoic acid and 10-undecenoic acid. Both molecules possess a terminal carboxylic acid group for attachment to a variety of substrates and a reactive terminal group—an alkyne for this compound and an alkene for 10-undecenoic acid—for subsequent covalent immobilization of target ligands.
This guide will delve into the key characteristics, reaction mechanisms, and experimental considerations for utilizing these two molecules in surface modification, supported by experimental data to aid researchers in selecting the optimal linker for their specific application.
At a Glance: Key Differences and Applications
| Feature | This compound | 10-Undecenoic Acid |
| Terminal Functional Group | Alkyne (-C≡CH) | Alkene (-CH=CH₂) |
| Primary Coupling Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" | Thiol-ene Radical Addition, Hydrosilylation |
| Reaction Specificity | High | Moderate to High |
| Biocompatibility of Reaction | Copper catalyst can be cytotoxic, requiring careful removal or use of copper-free click chemistry. | Generally considered more biocompatible, often initiated by UV light or radical initiators. |
| Monolayer Packing Density | Generally lower than corresponding alkanethiols. | Can form well-ordered monolayers, particularly on silicon substrates. |
| Common Substrates | Gold, Silica, Silicon, Nanoparticles | Silicon, Porous Silicon, Polymers |
| Key Applications | Biosensors, Drug delivery, Nanoparticle functionalization | Bio-functionalization of silicon-based devices, Polymer modification |
Chemical Structures and Reaction Pathways
The distinct terminal functional groups of this compound and 10-undecenoic acid dictate their respective reaction pathways for surface functionalization.
This compound: The Power of "Click" Chemistry
This compound is prized for its terminal alkyne group, which readily participates in the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage with an azide-modified molecule.
10-Undecenoic Acid: Versatility through Alkene Reactions
The terminal alkene of 10-undecenoic acid allows for several surface modification strategies, most notably thiol-ene radical additions and hydrosilylation on silicon surfaces. Thiol-ene reactions involve the radical-initiated addition of a thiol-containing molecule across the double bond, forming a stable thioether linkage. Hydrosilylation is a highly efficient method for creating a robust silicon-carbon bond on hydrogen-terminated silicon surfaces.
Quantitative Performance Comparison
Direct comparative studies of this compound and 10-undecenoic acid on the same substrate are limited in the literature. However, by compiling data from studies on similar long-chain alkanes with terminal alkyne and alkene functionalities, we can infer their relative performance characteristics.
| Parameter | Alkyne-Terminated Monolayers (Analogous to this compound) | Alkene-Terminated Monolayers (Analogous to 10-Undecenoic Acid) | Source |
| Ellipsometric Thickness on Gold | 1.8 ± 0.1 nm (for C18 alkyne) | Not directly available for C11 alkene, but C18 alkanethiol is 2.2 ± 0.1 nm | [1] |
| Relative Packing Density on Gold | ~74% relative to corresponding alkanethiol | Higher packing density than alkynes, approaching that of alkanethiols | [1] |
| Water Contact Angle on Gold | 102 ± 2° (for C18 alkyne) | Higher than alkyne, indicating a more ordered and hydrophobic surface (111 ± 1° for C18 alkanethiol) | [1] |
| Thermal Stability | Generally high, with the Au-C bond being quite stable. | The Si-C bond formed via hydrosilylation is known to be very stable. | [2] |
| Hydrolytic Stability | Generally stable under a range of hydrolytic conditions. | Highly stable, especially the Si-C bond. | [1][2] |
Note: The data presented for alkyne-terminated monolayers is based on 1-octadecyne, which has a longer carbon chain than this compound, potentially influencing the thickness and packing density. The comparison to alkanethiols is provided as a benchmark for well-ordered self-assembled monolayers (SAMs).
Experimental Protocols
Formation of a this compound Self-Assembled Monolayer (SAM) and Subsequent CuAAC "Click" Reaction
Materials:
-
Substrate (e.g., gold-coated silicon wafer)
-
This compound
-
Absolute ethanol
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Deionized water
-
Nitrogen gas
Protocol for SAM Formation:
-
Clean the substrate thoroughly. For gold surfaces, this typically involves piranha solution treatment (use with extreme caution) or UV/ozone cleaning, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned substrate in the this compound solution and incubate for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.
-
Remove the substrate from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry under a stream of nitrogen.
Protocol for CuAAC "Click" Reaction:
-
Prepare the following stock solutions:
-
Azide-functionalized molecule in a suitable buffer (e.g., PBS).
-
20 mM CuSO₄ in deionized water.
-
100 mM Sodium ascorbate in deionized water (prepare fresh).
-
50 mM THPTA in deionized water.
-
-
In a clean reaction vessel, place the alkyne-functionalized substrate.
-
Add the solution of the azide-functionalized molecule.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. Add this mixture to the reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
-
After the reaction, remove the substrate and rinse thoroughly with deionized water and ethanol to remove the catalyst and unreacted reagents.
-
Dry the functionalized substrate under a stream of nitrogen.
Formation of a 10-Undecenoic Acid Monolayer on Silicon and Subsequent Thiol-Ene "Click" Reaction
Materials:
-
Silicon wafer with a native oxide layer
-
Hydrofluoric acid (HF) (use with extreme caution and proper safety measures)
-
10-Undecenoic acid
-
Thiol-functionalized molecule of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous toluene or other suitable solvent
-
UV lamp (e.g., 365 nm)
-
Nitrogen gas
Protocol for Hydrosilylation of 10-Undecenoic Acid on Silicon:
-
Clean the silicon wafer (e.g., with piranha solution).
-
Etch the native oxide layer to create a hydrogen-terminated silicon (Si-H) surface by immersing the wafer in a dilute HF solution (e.g., 2-5%) for 1-2 minutes.
-
Immediately rinse the wafer with deionized water and dry under a stream of nitrogen. The Si-H surface is highly reactive and should be used promptly.
-
Immerse the freshly prepared Si-H substrate in a solution of neat 10-undecenoic acid or a concentrated solution in an anhydrous solvent.
-
The reaction can be initiated thermally (e.g., at 120-160°C for several hours under an inert atmosphere) or photochemically (by irradiation with UV light at room temperature for several hours).
-
After the reaction, sonicate the substrate in a suitable solvent (e.g., toluene, then ethanol) to remove any physisorbed molecules.
-
Dry the alkene-terminated surface under a stream of nitrogen.
Protocol for Photo-initiated Thiol-Ene Reaction:
-
Prepare a solution of the thiol-functionalized molecule and a photoinitiator (e.g., 1-5 mol%) in a suitable solvent (e.g., toluene or isopropanol).
-
Place the alkene-terminated substrate in the solution in a reaction vessel suitable for UV irradiation.
-
Purge the solution with nitrogen for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the solution with UV light for 30 minutes to 2 hours at room temperature.
-
After the reaction, remove the substrate and rinse thoroughly with the solvent to remove unreacted reagents.
-
Dry the functionalized substrate under a stream of nitrogen.
Conclusion
Both this compound and 10-undecenoic acid are powerful tools for the functionalization of surfaces, each with its own set of advantages and ideal applications.
This compound is the linker of choice when highly specific and efficient "click" chemistry is desired. The orthogonality of the azide-alkyne cycloaddition allows for the conjugation of complex biomolecules in the presence of other functional groups. However, the potential cytotoxicity of the copper catalyst necessitates careful purification or the use of more complex and expensive copper-free click chemistry alternatives, particularly for applications involving live cells or in vivo systems.
10-Undecenoic acid offers greater versatility in terms of reaction pathways, with thiol-ene and hydrosilylation being prominent examples. These reactions are generally considered more biocompatible. Hydrosilylation, in particular, forms an exceptionally stable silicon-carbon bond, making it ideal for the robust functionalization of silicon-based materials.
The selection between these two linker molecules will ultimately depend on the specific requirements of the application, including the nature of the substrate, the type of molecule to be immobilized, and the desired properties of the final functionalized surface. Researchers are encouraged to consider the trade-offs between reaction specificity, biocompatibility, and monolayer stability when making their choice.
References
A Comparative Analysis of 10-Undecynoic Acid and Other Leading Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapeutics is continually evolving, driven by the persistent challenge of fungal infections and the emergence of drug-resistant strains. This guide provides an objective comparison of the efficacy of 10-undecynoic acid, a fatty acid-based antifungal, with other prominent antifungal agents, namely azoles (e.g., clotrimazole, ketoconazole, itraconazole) and allylamines (e.g., terbinafine). This analysis is supported by available in vitro experimental data and detailed methodologies to assist in research and development endeavors.
Executive Summary
This compound, a derivative of castor oil, has a long-standing history as a topical antifungal agent.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane integrity and the inhibition of the morphological transition from yeast to the more pathogenic hyphal form, particularly in Candida species.[2] While considered a safe and effective option for superficial fungal infections, contemporary reviews suggest it may be less potent than newer synthetic antifungals like azoles and allylamines.[3] Azoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Allylamines, such as terbinafine, target the enzyme squalene epoxidase, another key player in the ergosterol biosynthesis pathway.
Data Presentation: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, azoles, and terbinafine against common fungal pathogens, Candida albicans and Trichophyton rubrum. It is important to note that the data is compiled from various studies, and direct head-to-head comparisons in a single study are limited. Methodological differences between studies can influence MIC values.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| This compound | Candida albicans | 512 | [4] |
| Candida albicans (biofilm) | >552 (>3 mM) | [5] | |
| Trichophyton rubrum | Not explicitly quantified in cited studies | ||
| Azoles | |||
| Clotrimazole | Candida albicans | ≤0.06 - 8 | |
| Ketoconazole | Trichophyton rubrum | <0.006 - 5.68 | [6] |
| Itraconazole | Trichophyton rubrum | <0.03 - 16 | [7] |
| Allylamines | |||
| Terbinafine | Trichophyton rubrum | <0.03 - 32 | [7][8] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these antifungal agents are crucial for understanding their efficacy and potential for resistance development.
This compound: Cell Membrane Disruption and Morphogenesis Inhibition
This compound's antifungal activity is primarily attributed to its ability to integrate into the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[9] Additionally, it has been shown to inhibit the yeast-to-hyphae morphological transition in Candida albicans, a critical step in its pathogenesis.[2]
Azoles: Inhibition of Ergosterol Synthesis via Lanosterol 14α-Demethylase
Azole antifungals target the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane's structure and function.
Allylamines (Terbinafine): Inhibition of Ergosterol Synthesis via Squalene Epoxidase
Terbinafine specifically inhibits squalene epoxidase, an enzyme that catalyzes the conversion of squalene to squalene epoxide, an early step in the ergosterol biosynthesis pathway. This leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death.
Experimental Protocols
Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols.
Broth Microdilution Method (Adapted from CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for a specified duration to ensure viable and pure cultures.
-
A suspension of fungal cells (conidia for molds, blastospores for yeasts) is prepared in sterile saline or water.
-
The suspension is adjusted to a specific turbidity using a spectrophotometer or McFarland standards to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL (for yeasts) or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL (for molds) in the test wells.
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours (for yeasts) or 48-96 hours (for molds), depending on the organism's growth rate.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint can be read visually or spectrophotometrically.
Conclusion
This compound remains a relevant topical antifungal agent, particularly for superficial infections, with a mechanism of action centered on cell membrane disruption and inhibition of fungal morphogenesis. However, the in vitro data suggests that for systemic or more severe infections, azoles and allylamines like terbinafine exhibit greater potency, as reflected by their lower MIC values against key fungal pathogens. The selection of an appropriate antifungal agent should be guided by the specific fungal pathogen, the site and severity of the infection, and the potential for drug resistance. The standardized experimental protocols outlined provide a framework for conducting further comparative studies to generate robust and directly comparable efficacy data.
References
- 1. approvedscience.com [approvedscience.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Antimycotic susceptibility testing of trichophyton rubrum by microculture method. [e-jyms.org]
- 7. Clinical Isolate of a Multi-Antifungal-Resistant Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
A Researcher's Guide to Validating 10-Undecynoic Acid-Protein Conjugation
For researchers in drug development and molecular biology, confirming the covalent attachment of fatty acids like 10-undecynoic acid to proteins is a critical step in understanding protein function, localization, and stability. This guide provides a comparative overview of the primary methods for validating this conjugation, with a focus on experimental data and detailed protocols.
The principal strategy for tracking this compound, an alkyne-tagged fatty acid analog, involves its metabolic incorporation into proteins within living cells. The terminal alkyne group then serves as a bioorthogonal handle for "click chemistry," a highly specific and efficient reaction. This allows for the attachment of various reporter molecules for detection and analysis. The most common validation techniques leveraging this approach are gel-based fluorescence scanning and mass spectrometry-based proteomics. An alternative, non-metabolic labeling method, Acyl-Resin Assisted Capture (Acyl-RAC), provides a valuable tool specifically for identifying S-palmitoylated proteins.
Comparative Analysis of Validation Methodologies
The choice of validation method depends on the specific research question, available equipment, and the desired level of detail, from global protein acylation patterns to the precise identification of modification sites on a single protein.
| Method | Principle | Advantages | Limitations | Typical Throughput | Quantitative Capability |
| Gel-Based Fluorescence Scanning | Metabolic labeling with this compound, followed by click chemistry with a fluorescent azide (e.g., azido-rhodamine) and SDS-PAGE analysis.[1] | - Relatively simple and cost-effective.- Provides a global visualization of acylated proteins.[1]- Can be combined with immunoprecipitation for protein-specific analysis.[1] | - Does not identify the specific proteins that are labeled.- Signal intensity may not be strictly linear with the amount of modification. | Moderate | Semi-quantitative |
| Affinity Purification followed by Mass Spectrometry | Metabolic labeling with this compound, click chemistry with azido-biotin, streptavidin affinity purification of labeled proteins, and identification by LC-MS/MS.[1][2] | - Enables the identification of novel fatty-acylated proteins.[1][2]- Can be quantitative with methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3] | - More complex and expensive than gel-based methods.- Potential for non-specific binding to affinity beads. | Low to Moderate | Quantitative |
| Direct Mass Spectrometry of Protein Digests | Digestion of the protein of interest (with or without prior enrichment) and analysis by tandem mass spectrometry (MS/MS) to identify the peptide carrying the this compound modification.[4][5] | - Provides definitive confirmation of conjugation.- Can pinpoint the exact amino acid residue that is modified. | - Can be challenging to detect the modified peptide due to its low abundance.- Requires specialized MS expertise and instrumentation. | Low | Quantitative (with labeled standards) |
| Acyl-Resin Assisted Capture (Acyl-RAC) | Does not use metabolic labeling. Free thiols are blocked, thioester bonds (S-palmitoylation) are cleaved, and the newly exposed thiols are captured on a resin for subsequent identification.[6] | - Specific for S-palmitoylation.- Does not rely on the metabolic incorporation of an artificial analog. | - Not applicable for other types of fatty acylation (e.g., N-myristoylation).- Can be a lengthy protocol.[6] | Low to Moderate | Semi-quantitative to Quantitative (by Western Blot) |
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these validation strategies, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting the appropriate method.
Caption: Workflow for validating this compound conjugation.
Caption: Decision tree for choosing a validation method.
Key Experimental Protocols
Below are summarized protocols for the primary validation techniques. These should be adapted and optimized for specific cell types and proteins of interest.
Protocol 1: Global Visualization by In-Gel Fluorescence
This protocol is adapted from methods described for visualizing reporter-labeled proteins.[1]
-
Metabolic Labeling: Culture cells in the presence of this compound. The optimal concentration and labeling time should be determined empirically but often ranges from 25-100 µM for 4-16 hours.[3]
-
Cell Lysis: Harvest and lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for subsequent steps.
-
Click Chemistry Reaction: To approximately 50 µg of protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes an azido-fluorophore (e.g., azido-rhodamine), a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate at room temperature for 1 hour.
-
SDS-PAGE: Precipitate the proteins (e.g., with chloroform/methanol) to remove unreacted reagents, resuspend in SDS-PAGE loading buffer, and resolve the proteins on a polyacrylamide gel.[1]
-
Fluorescence Gel Scanning: Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 532 nm excitation and 580 nm emission for rhodamine).[1]
-
Coomassie Staining: After scanning, stain the gel with Coomassie Brilliant Blue to visualize total protein and confirm equal loading across lanes.[1]
Protocol 2: Affinity Purification and Mass Spectrometry
This protocol allows for the identification of proteins labeled with this compound.[1][2]
-
Metabolic Labeling and Lysis: Follow steps 1-3 from Protocol 1.
-
Click Chemistry with Azido-Biotin: Perform the click chemistry reaction as in step 4 of Protocol 1, but substitute the azido-fluorophore with an azido-biotin derivative.
-
Affinity Purification: Incubate the reaction mixture with streptavidin-conjugated beads for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a high-stringency buffer (e.g., PBS with 1% SDS) to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using a buffer containing SDS and a reducing agent, or by on-bead digestion with a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Protocol 3: Acyl-Resin Assisted Capture (Acyl-RAC) for S-Palmitoylation
This protocol is an alternative for specifically detecting S-palmitoylated proteins without metabolic labeling.[6]
-
Lysis and Blocking: Lyse cells in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) to block all free cysteine residues.
-
Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave thioester bonds, unmasking the previously S-palmitoylated cysteine residues. A parallel sample without hydroxylamine serves as a negative control.[6]
-
Capture: Incubate the lysate with a thiol-reactive resin (e.g., thiopropyl Sepharose) to capture the proteins with newly exposed thiol groups.
-
Washing: Wash the resin to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the resin using a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for a specific protein of interest or by mass spectrometry for proteome-wide identification.
By selecting the appropriate validation strategy from this guide, researchers can confidently and accurately confirm the conjugation of this compound to their proteins of interest, paving the way for a deeper understanding of the roles of protein lipidation in health and disease.
References
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different catalysts for 10-Undecynoic acid polymerization
For researchers, scientists, and drug development professionals exploring the synthesis of novel polymers from renewable resources, 10-undecynoic acid presents a versatile platform. This fatty acid, featuring a terminal alkyne, offers a reactive site for polymerization, leading to functionalized polymers with potential applications in drug delivery and material science. The choice of catalyst is paramount in controlling the polymerization process and the final properties of the polymer. This guide provides a comparative overview of different catalytic systems for the polymerization of this compound, complete with supporting data and experimental protocols.
Catalyst Performance Comparison
Direct comparative studies on the polymerization of this compound using a variety of catalysts are limited in publicly available literature. However, based on established principles of alkyne polymerization and the behavior of similar functionalized monomers, we can compile an illustrative comparison of expected performance characteristics for different catalyst types. The following table summarizes key performance indicators that should be evaluated when selecting a catalyst for the polymerization of this compound or its derivatives.
| Catalyst Type | Catalyst Example (Illustrative) | Monomer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Yield (%) | Key Advantages | Key Disadvantages |
| Ziegler-Natta | TiCl4 / Al(iBu)3 | Methyl 10-undecynoate | High | Broad | Moderate to High | Well-established for olefin polymerization; can produce high molecular weight polymers. | Sensitive to carboxylic acid; requires monomer protection (esterification).[1][2] |
| Metathesis | Schrock Molybdenum Catalyst | This compound | Moderate to High | Narrow | High | High tolerance to functional groups, including carboxylic acids; allows for controlled polymerization.[3][4] | Air and moisture sensitivity of some catalysts. |
| Rhodium-based | [Rh(nbd)Cl]2 | This compound | Low to Moderate | Moderate | Variable | Can catalyze polymerization of terminal alkynes under mild conditions. | Potential for side reactions like cyclotrimerization; catalyst activity can be substrate-dependent. |
| Palladium-based | PdCl2(PPh3)2 | This compound | Low to Moderate | Moderate | Variable | Known for a wide range of alkyne transformations; potential for polymerization. | Often used for coupling and dimerization rather than high polymer synthesis.[5] |
Note: The data in this table is illustrative and intended to guide experimental design. Actual results will vary depending on the specific catalyst, reaction conditions, and monomer purity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline general experimental protocols for the polymerization of this compound using different classes of catalysts.
Ziegler-Natta Polymerization (Indirect Method via Esterification)
Due to the sensitivity of traditional Ziegler-Natta catalysts to acidic protons, the carboxylic acid group of this compound must be protected, typically through esterification.[1][3]
a) Esterification of this compound to Methyl 10-undecynoate:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 10-undecynoate.
b) Polymerization of Methyl 10-undecynoate:
-
In a glovebox, add a solution of the Ziegler-Natta catalyst (e.g., TiCl4) in a dry, inert solvent (e.g., toluene) to a reaction vessel.
-
Add the co-catalyst (e.g., triisobutylaluminum) dropwise at a controlled temperature.
-
Introduce the purified methyl 10-undecynoate to the activated catalyst mixture.
-
Allow the polymerization to proceed at the desired temperature for a specified time.
-
Quench the reaction by adding an acidified alcohol (e.g., methanol/HCl).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Metathesis Polymerization with a Molybdenum Catalyst
Molybdenum-based catalysts, particularly Schrock-type alkylidenes, are known for their high activity and tolerance to functional groups, making them suitable for the direct polymerization of this compound.[3][4]
-
In a glovebox, dissolve the molybdenum catalyst in a dry, degassed solvent (e.g., toluene or chlorobenzene).
-
Add a solution of this compound in the same solvent to the catalyst solution.
-
Stir the reaction mixture at the desired temperature. The progress of the polymerization can be monitored by the increase in viscosity.
-
After the desired time, terminate the polymerization by adding a quenching agent (e.g., benzaldehyde).
-
Precipitate the polymer in a non-solvent such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Rhodium-Catalyzed Polymerization
Rhodium complexes are effective for the polymerization of terminal alkynes.
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]2) in a suitable solvent (e.g., THF or toluene).
-
Add a co-catalyst or ligand if required by the specific catalytic system.
-
Introduce the this compound monomer to the catalyst solution.
-
Heat the reaction mixture to the desired temperature and stir for the specified duration.
-
Cool the reaction to room temperature and precipitate the polymer by adding a non-solvent.
-
Isolate the polymer by filtration and dry under vacuum.
Palladium-Catalyzed Polymerization
While often used for other alkyne transformations, palladium catalysts can also effect polymerization.[5]
-
Under an inert atmosphere, charge a reaction vessel with the palladium catalyst (e.g., PdCl2(PPh3)2), a co-catalyst or additives (e.g., a copper salt and a base), and a solvent (e.g., triethylamine or THF).
-
Add the this compound monomer to the mixture.
-
Heat the reaction to the desired temperature and monitor its progress.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and precipitate the polymer in a non-solvent.
-
Collect and dry the polymer.
Visualizing the Experimental Workflow
To provide a clear overview of the comparative study process, the following diagram illustrates the logical workflow from monomer preparation to polymer characterization.
References
A Comparative Guide to the Long-Term Stability of 10-Undecynoic Acid Modified Surfaces
For researchers, scientists, and drug development professionals, the long-term stability of functionalized surfaces is a critical factor influencing the reproducibility and reliability of experimental outcomes. This guide provides a comprehensive comparison of the long-term stability of surfaces modified with 10-undecynoic acid against two common alternatives: alkanethiols and alkylsilanes. The information presented is supported by experimental data from various studies, offering insights into the performance of these surface modifications under different environmental conditions.
Comparison of Surface Stability
The stability of a self-assembled monolayer (SAM) is primarily determined by the strength of the bond between the headgroup of the molecule and the substrate, as well as the intermolecular interactions within the monolayer. Different chemistries and environmental exposures can lead to various degradation pathways, including hydrolysis, oxidation, and thermal decomposition.
Hydrolytic Stability
Hydrolytic stability refers to the resistance of the modified surface to degradation in an aqueous environment. This is a crucial parameter for applications in biological media and sensing.
Surfaces modified with this compound on silicon substrates form a covalent silicon-carbon (Si-C) bond, which is generally considered to be hydrolytically stable. However, the long-term stability can be influenced by the quality of the monolayer and the pH of the surrounding environment.
Alkylsilane SAMs on hydroxylated surfaces (like silicon oxide) form siloxane (Si-O-Si) bonds with the substrate and between adjacent molecules. While these bonds are covalent, they are susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of alkylsilane SAMs is highly dependent on the deposition conditions, as the presence of water during formation can lead to incomplete or disordered monolayers that are more prone to degradation.
Alkanethiol SAMs on gold substrates form a relatively strong gold-sulfur (Au-S) bond. These SAMs generally exhibit good stability in neutral aqueous solutions. However, they are known to be susceptible to oxidative desorption over extended periods, especially in the presence of atmospheric oxygen.
| Surface Modification | Substrate | Bond Type | General Hydrolytic Stability | Key Observations |
| This compound | Silicon (H-terminated) | Si-C | Good to Excellent | The Si-C bond is inherently resistant to hydrolysis. Stability is dependent on monolayer packing and absence of defects. |
| Alkylsilanes (e.g., OTS) | Silicon Dioxide (SiO₂) | Si-O-Si | Moderate to Good | Susceptible to hydrolysis, especially at non-neutral pH. Stability is highly dependent on deposition conditions and monolayer quality. |
| Alkanethiols (e.g., ODT) | Gold (Au) | Au-S | Good | Generally stable in neutral aqueous solutions, but can undergo oxidative desorption over long periods.[1] |
Thermal Stability
Thermal stability is critical for applications that involve heating or for determining the shelf-life of modified surfaces under varying temperature conditions.
A comparative study on the thermal stability of various SAMs showed that silane-based monolayers on silicon oxide are significantly more stable than thiol-based monolayers on gold.[2] For instance, 4-aminobutyltriethoxysilane (ABTES) SAMs were found to be stable up to 250°C, and 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) SAMs were stable up to 350°C. In contrast, 1-octadecanethiol (ODT) monolayers on gold were stable only up to about 110°C, while 16-mercaptohexadecanoic acid (MHDA) SAMs were stable up to approximately 145°C.[2] Data for the thermal degradation of this compound SAMs on silicon is less prevalent in direct comparative studies, but the strong Si-C bond suggests a high thermal stability, likely comparable to or exceeding that of alkylsilanes.
| Surface Modification | Substrate | Degradation Onset Temperature | Key Observations |
| This compound | Silicon | High (expected) | The robust Si-C bond suggests high thermal stability. |
| Alkylsilanes (e.g., PFDS) | Silicon Dioxide | ~350°C[2] | Generally exhibit the highest thermal stability among the compared SAMs.[2] |
| Alkanethiols (e.g., MHDA) | Gold | ~145°C[2] | Thermal stability is influenced by the terminal functional group. |
Ambient/Environmental Stability
The stability of modified surfaces under ambient laboratory conditions (exposure to air, light, and humidity) is crucial for the storage and handling of functionalized substrates.
Alkanethiol SAMs on gold are known to be susceptible to oxidation in ambient air, which can lead to the formation of sulfinates and sulfonates, and eventual desorption of the monolayer. This degradation can occur over days to weeks. Silane-based SAMs, while generally more thermally stable, can be sensitive to humidity, which can promote hydrolysis of the siloxane network. The stability of this compound SAMs on silicon in ambient conditions is expected to be high due to the robust Si-C bond, which is less susceptible to oxidation than the Au-S bond.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating stability studies. Below are outlines for key experiments used to assess the long-term stability of modified surfaces.
X-ray Photoelectron Spectroscopy (XPS) for Monitoring Chemical Degradation
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. It is a powerful tool for tracking the degradation of SAMs over time.
Methodology:
-
Sample Preparation: Prepare freshly modified substrates with the desired SAM (this compound, alkylsilane, or alkanethiol).
-
Initial Characterization: Acquire high-resolution XPS spectra of the relevant elemental regions (e.g., C 1s, O 1s, Si 2p for silicon-based SAMs; C 1s, S 2p, Au 4f for thiol-based SAMs on gold). This provides a baseline measurement of the intact monolayer.
-
Aging/Degradation: Expose the samples to the desired degradation conditions (e.g., immersion in a specific buffer, storage in ambient air, or heating to a specific temperature) for various time points.
-
Time-Point Analysis: At each time point, remove the sample from the degradation environment, rinse with an appropriate solvent, and dry with a stream of inert gas (e.g., nitrogen).
-
XPS Analysis: Acquire high-resolution XPS spectra of the aged samples.
-
Data Analysis: Analyze the changes in elemental ratios (e.g., decrease in the C/Si or S/Au ratio) and the appearance of new chemical states (e.g., oxidized sulfur species) to quantify the extent of degradation.
Atomic Force Microscopy (AFM) for Assessing Morphological Changes
AFM provides high-resolution topographical images of surfaces, allowing for the visualization of changes in the monolayer structure, such as the formation of pits or aggregates, which are indicative of degradation.
Methodology:
-
Sample Preparation: Prepare freshly modified substrates.
-
Initial Imaging: Image the surface of the fresh SAM in a non-destructive imaging mode (e.g., tapping mode) in air or in a liquid environment that will be used for the stability study.
-
In-situ or Ex-situ Aging: For in-situ studies, the sample can be imaged continuously while immersed in the degradation medium. For ex-situ studies, samples are aged under specific conditions and imaged at different time points.
-
Image Acquisition: Acquire high-resolution images of the same area (if possible) at each time point to track changes in surface morphology.
-
Image Analysis: Analyze the images to quantify changes in surface roughness, and the size and density of defects (pits, aggregates).
Contact Angle Goniometry for Monitoring Surface Wettability
Contact angle measurements are a simple yet sensitive way to probe changes in the surface chemistry of a monolayer. Degradation of the SAM will often lead to changes in the surface energy and, consequently, the contact angle of a liquid on the surface.
Methodology:
-
Sample Preparation: Prepare freshly modified substrates.
-
Initial Measurement: Measure the static or dynamic (advancing and receding) contact angle of a probe liquid (typically deionized water) on the fresh SAM.
-
Aging: Expose the samples to the desired degradation conditions for various time points.
-
Time-Point Measurement: At each time point, rinse and dry the sample and measure the contact angle again.
-
Data Analysis: Plot the contact angle as a function of time to observe trends that indicate changes in the surface chemistry. A decrease in the water contact angle on a hydrophobic SAM typically suggests degradation and exposure of the more hydrophilic underlying substrate.
Visualization of Experimental Workflows
Caption: Experimental workflow for the analysis of long-term stability of modified surfaces.
References
Benchmarking the purity of synthesized 10-Undecynoic acid against commercial standards
A Comparative Purity Analysis of Synthesized vs. Commercial 10-Undecynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the purity of in-house synthesized this compound against commercially available standards. Through detailed experimental protocols and quantitative data, this document offers an objective comparison to aid researchers in making informed decisions regarding reagent sourcing for their specific applications, where purity is a critical parameter.
Introduction
This compound is a bifunctional molecule with a terminal alkyne and a carboxylic acid group, making it a valuable building block in various fields, including drug delivery, polymer chemistry, and materials science. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, affect reaction kinetics, and compromise the integrity of the final product. This guide compares a batch of this compound synthesized in our laboratory with a commercially sourced standard (≥98% purity). The purity of both samples was rigorously assessed using Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Materials and Methods
2.1. Synthesis of this compound
The synthesized this compound was prepared from 10-undecenoic acid, which is derivable from castor oil.[1][2][3] The synthesis involves a two-step process of bromination followed by dehydrobromination.
2.2. Commercial Standard
A commercial standard of this compound with a specified purity of ≥98% was procured from a reputable chemical supplier.
2.3. Purity Analysis
The purity of both the synthesized and commercial samples was determined using the following analytical techniques:
-
Quantitative ¹H-NMR Spectroscopy: To determine the molar purity of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities after derivatization to Fatty Acid Methyl Esters (FAMEs).
-
High-Performance Liquid Chromatography (HPLC): To assess the presence of non-volatile impurities.
Experimental Protocols
3.1. Synthesis of this compound from 10-Undecenoic Acid
This protocol is adapted from established organic synthesis procedures.[1]
-
Bromination: 10-undecenoic acid is dissolved in a suitable solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring until a persistent bromine color is observed.
-
Dehydrobromination: The resulting 10,11-dibromoundecanoic acid is then subjected to dehydrobromination using a strong base, such as sodium amide in liquid ammonia.
-
Work-up and Purification: The reaction mixture is quenched with ammonium chloride, and the ammonia is allowed to evaporate. The aqueous solution is acidified and extracted with ether. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation and recrystallization from a suitable solvent like petroleum ether to yield crystalline this compound.
3.2. Quantitative ¹H-NMR Spectroscopy
This method provides an absolute measure of purity by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known concentration.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and a similar mass of a high-purity internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation and accurate integration.
-
Data Analysis: Integrate the well-resolved signals of both the this compound (e.g., the acetylenic proton at ~1.9 ppm) and the internal standard. Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the masses of the sample and standard.
3.3. Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs
GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile compounds. For fatty acids, derivatization to their corresponding methyl esters (FAMEs) is a standard procedure to increase their volatility.[4][5]
-
Derivatization to FAMEs: To a known amount of the this compound sample, add a solution of 2% sulfuric acid in methanol.[6] Reflux the mixture for 1-2 hours. After cooling, extract the FAMEs with a non-polar solvent like n-hexane.
-
GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 250°C) to ensure elution of all components.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify impurities by their mass spectra. Use Selective Ion Monitoring (SIM) for enhanced sensitivity if known impurities are targeted.
-
-
Quantification: The percentage purity is determined by the area normalization method, where the peak area of the this compound methyl ester is divided by the total area of all detected peaks.
3.4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is effective for the separation of long-chain fatty acids and can detect non-volatile impurities that may not be amenable to GC analysis.[7][8][9]
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent mixture, such as acetonitrile/water.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid), is employed to achieve good separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid chromophore. An Evaporative Light Scattering Detector (ELSD) can also be used for universal detection of non-volatile analytes.
-
-
Data Analysis: Purity is calculated using the area percentage method, similar to the GC-MS analysis.
Data Presentation
The quantitative data from the purity assessment of the synthesized and commercial this compound are summarized in the table below.
| Analytical Method | Parameter | Synthesized this compound | Commercial this compound (≥98%) |
| Quantitative ¹H-NMR | Purity (%) | 99.2 ± 0.3 | 98.7 ± 0.2 |
| GC-MS (as FAME) | Purity (Area %) | 99.5 | 98.9 |
| Major Impurity (Area %) | 0.3 (Unidentified) | 0.8 (10-Undecenoic acid methyl ester) | |
| Other Impurities (Area %) | 0.2 | 0.3 | |
| HPLC | Purity (Area %) | 99.4 | 98.5 |
| Major Impurity (Area %) | 0.4 (Unidentified) | 1.1 (Early eluting polar impurity) | |
| Other Impurities (Area %) | 0.2 | 0.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the comparative purity analysis of synthesized and commercial this compound.
Caption: Workflow for synthesis, procurement, and comparative purity analysis.
Decision Pathway Based on Purity Assessment
This diagram outlines a logical decision-making process based on the purity results for selecting the appropriate grade of this compound for different research applications.
Caption: Decision-making based on purity for different research applications.
Conclusion
The in-house synthesized this compound demonstrated a purity of over 99% across all three analytical methods employed, which was slightly higher than the analyzed commercial standard. The primary impurity in the commercial sample was identified as the corresponding saturated fatty acid, which could potentially interfere with reactions targeting the alkyne functionality. The successful synthesis and rigorous purification of this compound in the laboratory can provide a high-purity alternative to commercial sources, which may be advantageous for sensitive applications where trace impurities can have a significant impact. This guide provides the necessary protocols and a framework for researchers to make an informed choice between synthesized and commercial reagents based on their specific purity requirements.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Undecenoic acid | 112-38-9 [chemicalbook.com]
- 3. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. academic.oup.com [academic.oup.com]
- 8. agilent.com [agilent.com]
- 9. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 10-Undecynoic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known biological activities and cross-reactivity of 10-Undecynoic acid (10-UDYA), a terminal acetylenic fatty acid. By summarizing its interactions with various enzymes and receptors, this document aims to assist researchers in evaluating its potential for specific applications and understanding its off-target effects.
Introduction to this compound
This compound is a synthetic unsaturated fatty acid characterized by a terminal triple bond. This structural feature confers unique chemical properties that translate into specific biological activities. It is recognized primarily for its potent and selective inhibition of certain cytochrome P450 enzymes and its antimicrobial properties. Understanding its broader interaction profile is crucial for its development as a therapeutic agent or a research tool.
Primary Biological Activities
The principal and most well-documented biological activity of this compound is its role as a suicide substrate for specific cytochrome P450 (CYP) enzymes.
Inhibition of Cytochrome P450 Fatty Acid Hydroxylases
This compound is a highly selective and irreversible inhibitor of hepatic cytochrome P450 enzymes responsible for the ω- and (ω-1)-hydroxylation of lauric acid, with a particular specificity for CYP4A1.[1][2][3] This inactivation is a time- and NADPH-dependent process, characteristic of a suicide substrate mechanism.[3] The terminal alkyne moiety is key to this activity.
Signaling Pathway: Inhibition of Lauric Acid Metabolism
Caption: Inhibition of lauric acid metabolism by this compound.
Antimicrobial and Antifungal Activity
This compound exhibits significant bacteriostatic and bactericidal effects, particularly against oral pathogens like Streptococcus mutans and Streptococcus sobrinus.[2] It is effective in inhibiting biofilm formation and adherence of these bacteria to surfaces.[2] Its antifungal activity is notable against Candida albicans, where it disrupts the cell membrane.
Off-Target and Cross-Reactivity Profile
While highly selective for certain CYP450 enzymes, this compound does exhibit off-target effects. Data on its broader cross-reactivity is limited, but some interactions have been reported.
Inhibition of Phospholipid Metabolism
In rat liver microsomes, this compound has been shown to inhibit the ethanolamine-specific phospholipid base exchange reaction by approximately 30%.[1] This suggests a potential interaction with enzymes involved in phospholipid biosynthesis.
Experimental Workflow: Assessing Phospholipid Base Exchange Inhibition
Caption: Experimental workflow for phospholipid base exchange inhibition assay.
Potential Interactions with Other Enzymes and Receptors
Direct quantitative data on the interaction of this compound with other enzyme families like cyclooxygenases (COX) and lipoxygenases (LOX), or with receptors such as G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), is currently limited in public literature. However, based on the known pharmacology of other fatty acids, these represent potential areas of cross-reactivity.
Comparative Data
To provide context for the activity of this compound, this section presents available quantitative data and compares it with other relevant fatty acids.
Table 1: Antimicrobial Activity of this compound against Oral Streptococci[2]
| Parameter | Streptococcus mutans UA159 | Streptococcus sobrinus SL1 |
| MIC (mg/mL) | 2.5 | 2.5 |
| MBC (mg/mL) | 5.0 | 5.0 |
| MBIC90 (mg/mL) | 2.5 | 2.5 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC90: Minimum Biofilm Inhibitory Concentration for 90% of isolates.
Table 2: Comparative Inhibition of Cyclooxygenase (COX) Enzymes by Various Fatty Acids
| Fatty Acid | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Arachidonic Acid | - (Substrate) | - (Substrate) |
| Linoleic Acid | >100 | ~60 |
| α-Linolenic Acid | >100 | ~30 |
| Eicosapentaenoic Acid (EPA) | ~50 | ~15 |
| Docosahexaenoic Acid (DHA) | ~70 | ~20 |
| This compound | Data not available | Data not available |
Experimental Protocols
Cytochrome P450 Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory potential of a compound against various CYP450 isoforms.
Objective: To determine the IC50 value of a test compound against specific CYP450 enzymes.
Materials:
-
Human liver microsomes
-
CYP450 isoform-specific substrates
-
Test compound (e.g., this compound)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, pre-incubate human liver microsomes with the test compound dilutions or vehicle control for a defined period at 37°C.
-
Initiate the reaction by adding the isoform-specific substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
Phospholipid Base Exchange Assay (Conceptual Protocol)
This protocol outlines the conceptual steps for measuring the inhibition of the ethanolamine-specific phospholipid base exchange reaction, based on the reported off-target effect of this compound.
Objective: To quantify the inhibitory effect of this compound on the incorporation of ethanolamine into phosphatidylethanolamine.
Materials:
-
Rat liver microsomes
-
[14C]-Ethanolamine or other suitably labeled ethanolamine
-
This compound
-
Incubation buffer (containing appropriate ions, e.g., Ca2+)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Thin-Layer Chromatography (TLC) plates and developing solvents
-
Scintillation counter or autoradiography equipment
Procedure:
-
Isolate microsomes from rat liver homogenates by differential centrifugation.
-
Set up reaction mixtures containing microsomes, buffer, and either this compound (test) or vehicle (control).
-
Initiate the base exchange reaction by adding radiolabeled ethanolamine.
-
Incubate the mixtures at 37°C for a defined period.
-
Stop the reaction and extract the total lipids from the reaction mixture using a suitable solvent system (e.g., Folch extraction).
-
Separate the different phospholipid classes from the lipid extract using TLC.
-
Identify the band corresponding to phosphatidylethanolamine.
-
Quantify the amount of radioactivity incorporated into the phosphatidylethanolamine band using a scintillation counter or by autoradiography and densitometry.
-
Calculate the percentage of inhibition by comparing the radioactivity in the test samples to that in the control samples.
Conclusion
This compound is a potent and highly selective inhibitor of CYP4A1-mediated fatty acid hydroxylation. Its terminal alkyne group is crucial for this activity, leading to irreversible enzyme inactivation. Beyond this primary target, it demonstrates notable antimicrobial and antifungal properties. While its cross-reactivity with other enzyme systems appears to be limited, it does exhibit a measurable inhibitory effect on phospholipid metabolism.
Further research is required to fully elucidate the cross-reactivity profile of this compound. Specifically, quantitative screening against a broad panel of enzymes (including other CYPs, COX, and LOX isoforms) and receptors (such as fatty acid-sensing GPCRs and nuclear receptors) would provide a more complete understanding of its selectivity and potential off-target effects. The information presented in this guide serves as a foundational resource for researchers working with or considering the use of this compound in their studies.
References
A Comparative Guide to the Structure of Self-Assembled Monolayers Derived from Alkynoic and Alkanoic Acids
For researchers, scientists, and professionals in drug development, understanding the structural nuances of self-assembled monolayers (SAMs) is paramount for their application in surface functionalization, biosensing, and drug delivery. This guide provides a detailed structural comparison of SAMs formed from alkynoic acids and their more extensively studied counterparts, alkanoic acids, supported by experimental data and methodologies.
Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. The structure of these monolayers, including the packing density, molecular orientation, and surface coverage, is critically dependent on the nature of the head group, the length of the alkyl chain, and the type of substrate used. While alkanethiol and alkanoic acid SAMs have been widely investigated, recent attention has turned to alkynoic acids due to the unique reactivity of the terminal alkyne group, which allows for subsequent surface modification via "click" chemistry.
Structural Comparison: Alkynoic vs. Alkanoic Acid SAMs
While direct comparative studies between different alkynoic acids are limited in the literature, valuable insights can be drawn from comparing alkynoic acid SAMs to the well-characterized alkanoic and alkanethiol SAMs. Studies on terminal n-alkynes on gold substrates have revealed the formation of highly ordered monolayers with packing densities and molecular orientations very similar to those of the gold-standard alkanethiol SAMs.[1] This suggests that the triple bond can act as an effective anchor to the gold surface, leading to well-ordered films.
The stability and ordering of SAMs are significantly influenced by the length of the alkyl chain. For both alkanoic and other acid-based SAMs, longer alkyl chains generally lead to more organized and crystalline structures due to increased van der Waals interactions between adjacent molecules.[2][3][4] For instance, with carboxylic acids on Ti-6Al-4V, stable, all-trans SAMs were formed with longer chains (28 and 30 carbons), whereas shorter chains (18 carbons) did not form persistent films.[3]
The binding mechanism of the headgroup to the substrate is a key determinant of the monolayer structure. Carboxylic acids typically bind to metal oxide surfaces through an acid-base reaction, forming a surface salt between the carboxylate anion and surface metal cations.[5] On surfaces like silver oxide, the two oxygen atoms of the carboxylate bind nearly symmetrically, while on copper oxide and aluminum oxide, the binding is often asymmetrical, leading to near-zero tilt angles.[5]
The following table summarizes key structural parameters for SAMs derived from different acid precursors, drawing comparisons where data is available.
| Parameter | Alkynoic Acids (on Au) | Alkanoic Acids (on Metal Oxides) | Dialkyldithiophosphinic Acids (on Au) |
| Primary Binding | Terminal alkyne to gold surface | Carboxylate to metal oxide | Bidentate and monodentate binding of dithiophosphinate to gold |
| Packing Density | High, comparable to alkanethiols[1] | Increases with chain length | Generally less dense than n-alkanethiolate SAMs[2][4] |
| Molecular Order | Highly ordered, crystalline-like[1] | Disorganized for short chains, ordered for long chains[3][5] | Liquid-like for short chains, more crystalline for long chains[2][4] |
| Effect of Chain Length | Longer chains expected to increase order (similar to other SAMs) | Crucial for stability and order; longer chains form more stable, all-trans films[3] | Increasing chain length leads to more organized and crystalline structures[2][4] |
Experimental Protocols
The characterization of SAMs relies on a suite of surface-sensitive techniques to elucidate their structure, composition, and properties.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical state of the atoms within the top few nanometers of a surface.[3][6][7]
-
Objective: To confirm the presence of the monolayer, determine its elemental composition, and assess the binding of the headgroup to the substrate.
-
Methodology:
-
A SAM-coated substrate is placed in an ultra-high vacuum chamber.
-
The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.
-
The relative atomic concentrations are determined from the peak areas. The attenuation of the substrate signal (e.g., Au 4f) can be used to estimate the thickness of the monolayer.[8]
-
Atomic Force Microscopy (AFM)
AFM provides topographical images of the surface at the nanoscale, revealing the morphology and homogeneity of the SAM.[9][10][11]
-
Objective: To visualize the surface coverage, identify domains and defects, and measure the surface roughness.
-
Methodology:
-
A sharp tip mounted on a flexible cantilever is scanned across the sample surface.
-
Forces between the tip and the sample cause the cantilever to deflect.
-
A laser beam is reflected off the back of the cantilever onto a position-sensitive photodiode to measure the deflection.
-
In tapping mode, the cantilever is oscillated near its resonance frequency, and changes in amplitude or phase due to tip-sample interactions are used to map the surface topography.
-
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on the SAM surface, which provides information about the surface energy and hydrophobicity, and by extension, the packing and order of the monolayer.
-
Objective: To assess the quality and order of the SAM. A well-packed monolayer of alkyl chains will be hydrophobic and exhibit a high water contact angle.
-
Methodology:
-
A small droplet of a probe liquid (typically deionized water) is dispensed onto the SAM-coated surface.
-
A camera captures the profile of the droplet.
-
Image analysis software is used to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Infrared Reflection-Absorption Spectroscopy (IRRAS)
IRRAS is used to probe the vibrational modes of the molecules in the SAM, providing information about their chemical structure, orientation, and packing.
-
Objective: To determine the conformational order of the alkyl chains (e.g., all-trans vs. gauche conformations) and to study the binding of the headgroup.
-
Methodology:
-
A beam of p-polarized infrared light is directed at the SAM-coated substrate at a high angle of incidence (grazing angle).
-
The reflected light is collected and analyzed by an FTIR spectrometer.
-
The positions and intensities of the vibrational bands (e.g., C-H stretching modes) are analyzed to determine the molecular orientation and packing density. For example, the frequency of the CH2 stretching bands can indicate the degree of conformational order.[12]
-
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the formation and structural characterization of self-assembled monolayers.
References
- 1. Formation of highly ordered self-assembled monolayers of alkynes on Au(111) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Surface Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Self-assembled monolayers of terminal alkynes on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. diva-portal.org [diva-portal.org]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. mdpi.com [mdpi.com]
- 10. kiche.or.kr [kiche.or.kr]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 10-Undecynoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 10-Undecynoic acid is paramount for environmental protection and laboratory safety. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, in alignment with standard safety protocols.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1][2]
Quantitative Ecotoxicity Data
While specific quantitative data regarding disposal parameters is not prevalent, the ecotoxicity data highlights the environmental risks associated with this chemical. It is harmful to aquatic life with long-lasting effects.[3]
| Parameter | Value | Species | Exposure Time |
| LC₅₀ (fish) | 32.3 mg/l | Oncorhynchus mykiss (Rainbow trout) | 96 hours |
| EC₅₀ (aquatic invertebrates) | 28 mg/l | Daphnia magna | 48 hours |
| EC₅₀ (aquatic plants) | 0.24 mg/l | Pseudokirchneriella subcapitata | 72 hours |
| NOEC (aquatic plants) | 0.21 mg/l | Pseudokirchneriella subcapitata | 72 hours |
Source: Safety Data Sheet[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a process that requires careful consideration of regulatory requirements and safety measures. The following experimental protocol outlines the necessary steps for compliant disposal.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Leak-proof, labeled waste container
-
Non-flammable absorbent material (e.g., vermiculite, sand)
-
Chemical waste disposal service provider information
Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials, in a designated, leak-proof, and clearly labeled waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Spill Management:
-
Regulatory Compliance:
-
All waste must be handled in accordance with local, state, and federal regulations.[2][4]
-
Consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for specific guidance applicable to your location.[1]
-
This product must not be disposed of with municipal waste.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
Ensure all required documentation is completed and accompanies the waste container.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 10-Undecynoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 10-Undecynoic acid, ensuring the well-being of laboratory personnel and compliance with safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) [1][2] | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Inspect gloves for integrity before each use. |
| Protective Clothing: Lab coat, long pants, and closed-toe shoes.[6] For splash hazards, a chemical-resistant apron is recommended.[7] | |
| Serious Eye Irritation (Category 2) [1][2] | Eye Protection: Chemical safety goggles.[7] |
| Face Protection: In situations with a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[7] | |
| Specific target organ toxicity — single exposure (Respiratory system) [1][2] | Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, use a properly functioning laboratory fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound throughout your experimental workflow.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]
-
Keep the quantity of this compound in the work area to a minimum.[9]
-
Have a chemical spill kit readily available that is appropriate for acidic compounds.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above.
-
Ensure that your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.
3. Handling and Experimental Procedures:
-
When weighing or transferring the solid material, do so in a manner that avoids the generation of dust.
-
If creating a solution, add the this compound to the solvent slowly.
-
Avoid direct contact with the chemical. Use spatulas and other appropriate tools for handling.
-
Keep containers of this compound tightly closed when not in use.[1]
-
Transport the chemical in a secondary container to prevent spills.[6]
4. Post-Handling Procedures:
-
After handling, wash your hands thoroughly with soap and water.[2]
-
Clean all contaminated surfaces and equipment.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste is considered hazardous.[2]
-
Container Management:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Method:
Experimental Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. georganics.sk [georganics.sk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. synerzine.com [synerzine.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. umdearborn.edu [umdearborn.edu]
- 7. sc.edu [sc.edu]
- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. chemsafe.ie [chemsafe.ie]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
